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  • Product: 5-tert-Octylsalicylic Acid
  • CAS: 16094-35-2

Core Science & Biosynthesis

Foundational

5-tert-Octylsalicylic Acid: Physicochemical Profiling, pKa Dynamics, and Application in Advanced Formulation Science

As formulation science pushes the boundaries of lipid-based drug delivery and advanced materials, the need for highly lipophilic, functionalized organic acids has never been greater. 5-tert-octylsalicylic acid (CAS: 1609...

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Author: BenchChem Technical Support Team. Date: April 2026

As formulation science pushes the boundaries of lipid-based drug delivery and advanced materials, the need for highly lipophilic, functionalized organic acids has never been greater. 5-tert-octylsalicylic acid (CAS: 16094-35-2), systematically known as 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzoic acid, represents a critical molecule in this domain. By marrying the chelating and acidic properties of a salicylic acid core with the extreme steric bulk and lipophilicity of a tert-octyl tail, this compound exhibits unique partitioning behavior, acid-base dynamics, and interfacial stabilization capabilities.

This technical whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, pKa thermodynamics, and laboratory methodologies associated with 5-tert-octylsalicylic acid.

Structural Architecture and Physicochemical Profile

The molecular architecture of 5-tert-octylsalicylic acid dictates its macroscopic behavior. The molecule consists of a hydrophilic, ionizable headgroup (the salicylic acid moiety) and a highly hydrophobic, branched aliphatic tail (the 1,1,3,3-tetramethylbutyl group) at the 5-position of the aromatic ring.

This structural dichotomy makes it an excellent candidate for stabilizing oil-in-water (O/W) emulsions without traditional surfactants[1][2], acting as a charge control agent in electrophotographic toners[3], and serving as a lipid-soluble absorption promoter for peptide delivery[4].

Quantitative Physicochemical Summary

To establish a baseline for experimental design, the core physicochemical parameters are summarized below. The pKa and LogP values dictate the molecule's ionization state and compartmentalization in biphasic systems.

ParameterValue / DescriptionMechanistic Implication
IUPAC Name 2-Hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzoic acidDefines the exact branching of the 8-carbon tail.
CAS Number 16094-35-2Unique chemical identifier[5][6].
Molecular Weight 250.33 g/mol Moderate MW, suitable for lipid membrane permeation.
pKa (Carboxyl) 3.35 ± 0.10Slightly weaker acid than salicylic acid due to +I effects[6].
pKa (Phenolic) ~13.0 (Predicted)Strongly hydrogen-bonded; rarely deprotonates in physiological pH.
LogP (Partition) ~6.2 (Calculated)Extreme lipophilicity; drives partitioning into lipid/oil phases.
Aqueous Solubility Practically Insoluble (< 0.01 mg/mL)Necessitates co-solvents or lipid vehicles for formulation.

Acid-Base Equilibria and pKa Dynamics

The most critical functional parameter of 5-tert-octylsalicylic acid is its primary acid dissociation constant (pKa). Unsubstituted salicylic acid has a unusually low pKa of 2.97, driven by the stabilization of the carboxylate anion via a strong intramolecular hydrogen bond with the adjacent phenolic hydroxyl group.

When a bulky tert-octyl group is introduced at the 5-position, two electronic effects perturb this equilibrium:

  • Inductive Electron Donation (+I): The alkyl group pushes electron density into the aromatic ring.

  • Hyperconjugation: Though limited by the quaternary carbon attached directly to the ring, the overall aliphatic mass increases the electron density at the ortho and para positions (the phenolic OH is para to the tert-octyl group).

This increased electron density slightly destabilizes the resulting carboxylate anion compared to the unsubstituted analog, raising the pKa to approximately 3.35[6]. Consequently, at a physiological pH of 7.4, the molecule is >99.9% ionized (deprotonated), acting as a lipophilic anion.

pKa_Equilibrium A Neutral Molecule (pH < 3.35) Lipophilic & Insoluble B Mono-Anion (pH 4.0 - 10.0) Surfactant-like Behavior A->B pKa1 ~3.35 -H+ (Carboxyl) B->A +H+ C Di-Anion (pH > 13.0) Fully Deprotonated B->C pKa2 ~13.0 -H+ (Phenolic) C->B +H+

Acid-base deprotonation states of 5-tert-octylsalicylic acid across the pH spectrum.

Experimental Methodologies: Self-Validating Protocols

Due to the extreme lipophilicity (LogP > 6) and near-zero aqueous solubility of 5-tert-octylsalicylic acid, standard aqueous titration and shake-flask methods will fail. As an application scientist, you must employ modified protocols to accurately measure its physicochemical properties.

Protocol 1: Yasuda-Shedlovsky Extrapolation for pKa Determination

Because the compound precipitates in water, pKa must be determined in a water-miscible organic co-solvent system (e.g., Methanol/Water) and extrapolated to 0% organic solvent.

Step-by-Step Workflow:

  • Solvent Preparation: Prepare five solvent mixtures of Methanol/Water at 30%, 40%, 50%, 60%, and 70% (v/v) methanol.

  • Analyte Dissolution: Dissolve 5-tert-octylsalicylic acid to a final concentration of 0.5 mM in each of the five solvent mixtures. Causality: 30% methanol is typically the minimum required to keep the neutral species in solution during the initial acidic phase of the titration.

  • Potentiometric Titration: Using a glass electrode calibrated for mixed solvents, titrate each solution with 0.05 M KOH (prepared in the matching solvent ratio) at 25.0 ± 0.1 °C under a nitrogen atmosphere to prevent CO2 absorption.

  • Apparent pKa (psKa) Calculation: Extract the half-equivalence point from the first derivative of the titration curve to determine the apparent pKa (psKa) for each solvent ratio.

  • Extrapolation: Plot the psKa values against the inverse dielectric constant ( 1/ϵ ) or the mole fraction of methanol. Perform a linear regression and extrapolate the line to the y-intercept (where Methanol = 0%). This intercept represents the true aqueous pKa.

Yasuda_Shedlovsky S1 Prepare Co-Solvent Mixtures (30% to 70% Methanol) S2 Dissolve Analyte (0.5 mM) Ensures Homogeneous Phase S1->S2 S3 Potentiometric Titration with 0.05M KOH S2->S3 S4 Calculate psKa for Each Solvent Ratio S3->S4 S5 Linear Extrapolation to 0% MeOH Yields Aqueous pKa (~3.35) S4->S5

Workflow for determining the aqueous pKa of highly lipophilic acids via Yasuda-Shedlovsky extrapolation.

Protocol 2: High-Phase-Ratio Shake-Flask Method for LogP

Standard 1:1 Octanol/Water shake-flask methods fail for compounds with LogP > 4 because the aqueous concentration drops below the limit of detection (LOD).

Step-by-Step Workflow:

  • Phase Pre-saturation: Vigorously stir 1-octanol and HPLC-grade water together for 24 hours, then separate to ensure mutual saturation.

  • Stock Preparation: Dissolve exactly 1.0 mg of 5-tert-octylsalicylic acid in 1.0 mL of the pre-saturated 1-octanol.

  • Phase Ratio Adjustment: In a glass vial, combine 100 µL of the octanol stock with 10.0 mL of pre-saturated water (Phase ratio 1:100). Causality: A high volume of water is required to "pull" a detectable mass of the highly lipophilic analyte into the aqueous phase.

  • Equilibration: Shake the vial at 100 RPM at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Separation & Quantification: Centrifuge at 10,000 x g for 30 minutes to break any micro-emulsions. Carefully sample the aqueous phase using a syringe (avoiding the octanol interface). Quantify the aqueous concentration using LC-MS/MS (MRM mode) due to the ultra-low concentration expected. Calculate LogP as Log10​([Coctanol​]/[Cwater​]) .

Industrial and Pharmaceutical Applications

The unique combination of a low pKa and extreme lipophilicity allows 5-tert-octylsalicylic acid to function in environments where traditional organic acids fail.

Stabilizer for Surfactant-Free O/W Emulsions

In cosmetic and dermatological formulations, traditional surfactants can disrupt the stratum corneum, causing irritation. 5-tert-octylsalicylic acid, when salified with an amphoteric base (like arginine or lysine), acts as a highly effective emulsion stabilizer[1][2]. The bulky tert-octyl tail anchors deeply into the oil droplet, while the ionized carboxylate headgroup projects into the aqueous continuous phase, providing robust electrostatic repulsion between droplets without the membrane-disrupting effects of standard surfactants.

Charge Control Agents in Electrophotography

In materials science, metal salts (e.g., zinc or aluminum) of 5-tert-octylsalicylic acid are utilized as negative charge control agents in toner formulations[3]. The highly branched alkyl group enhances the compatibility and solubility of the metal complex within the styrene-acrylate or polyester binder resins[7]. The acidic nature of the molecule allows it to readily form these stable, charge-directing organometallic complexes.

Absorption Promoters in Drug Delivery

For the oral delivery of hydrophilic macromolecules like peptides, permeation across the lipophilic intestinal epithelium is the primary bottleneck. 5-tert-octylsalicylic acid and its sodium salt act as potent absorption promoters[4]. The mechanism relies on the lipophilic tail inserting into the phospholipid bilayer of the enterocytes, while the anionic headgroup transiently disrupts tight junctions and alters membrane fluidity, thereby facilitating the paracellular and transcellular transport of co-administered peptides.

References

  • Wilson, J. C., et al. "Electrophotographic toner with stable triboelectric properties." US Patent 6692880B2.
  • L'Oreal SA. "Salicylic acid derivative as a stabilizer for an oil-in-water emulsion." US Patent 5667789A.
  • L'Oreal SA. "Use of a salicylic acid derivative as stabilizer of oil-in-water emulsion, surfactants-free." European Patent EP0711539A1.
  • Fuji Photo Film Co Ltd. "Color developer for pressure-sensitive recording paper." US Patent 5034370A.
  • Touitou, E., et al. "Pharmaceutical compositions containing absorption promoters." US Patent 4656161A (Referenced via Googleapis).

Sources

Exploratory

Solubility Profile of 5-tert-Octylsalicylic Acid in Organic Solvents: A Technical Guide

Executive Summary 5-tert-octylsalicylic acid (5-t-OSA), systematically known as 2-hydroxy-5-(1,1,3,3-tetramethylbutyl)benzoic acid, is a highly functionalized, lipophilic derivative of salicylic acid. In industrial appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-tert-octylsalicylic acid (5-t-OSA), systematically known as 2-hydroxy-5-(1,1,3,3-tetramethylbutyl)benzoic acid, is a highly functionalized, lipophilic derivative of salicylic acid. In industrial applications ranging from advanced dermatological formulations to microencapsulated color developers for carbonless copy paper, the solvation behavior of 5-t-OSA dictates its efficacy.

As a Senior Application Scientist, I approach the solubility of 5-t-OSA not merely as a physical constant, but as a thermodynamic system governed by structural causality. The addition of the bulky, highly branched 1,1,3,3-tetramethylbutyl group fundamentally alters the molecule's intermolecular interactions, shifting it from a polar, hydrogen-bonding crystalline solid to a sterically hindered amphiphile. This whitepaper deconstructs the mechanistic principles of its solubility in organic solvents, provides quantitative profiling, and establishes a self-validating experimental protocol for accurate thermodynamic assessment.

Mechanistic Principles of Solvation

The solubility of 5-t-OSA in any given organic solvent is a competition between the lattice energy of the solid crystal and the solvation energy provided by the solvent. Unsubstituted salicylic acid forms highly stable, hydrogen-bonded dimers in its crystalline state. To dissolve 5-t-OSA, a solvent must overcome these strong polar interactions while simultaneously accommodating a massive non-polar surface area.

  • Aliphatic Hydrocarbons (e.g., Mineral Oil, Petrolatum): Despite the lipophilic nature of the tert-octyl tail, 5-t-OSA exhibits remarkably poor solubility in straight-chain aliphatic hydrocarbons. The causality is purely thermodynamic: while mineral oil provides excellent London dispersion forces to solvate the octyl tail, it lacks the polarity required to disrupt the strong carboxylic/phenolic hydrogen bonds of the crystal lattice (1)[1].

  • Lower Alcohols & Guerbet Alcohols: Solvents like ethanol, isopropanol, and octyldodecanol act as "dual-action" solvators. Their hydroxyl groups actively break the crystal's hydrogen-bond network, while their alkyl chains effectively solvate the bulky tert-octyl group, resulting in high solubility (2)[2].

  • Aromatic Hydrocarbons: Solvents such as toluene and xylene are highly effective. They utilize π−π stacking interactions with the salicylic aromatic ring and robust dispersion forces to accommodate the branched alkyl tail, making them the solvents of choice for industrial resin synthesis (3)[3].

Solvation A 5-t-OSA (Solid State) B Crystal Lattice Disruption (ΔH > 0) A->B C Cavity Formation in Solvent (ΔH > 0) A->C D Solute-Solvent Interaction (ΔH < 0) B->D C->D E Thermodynamic Equilibrium D->E

Thermodynamic pathway of 5-t-OSA solvation in organic solvents.

Quantitative Solubility Profile

The following table synthesizes the solubility behavior of 5-t-OSA across various organic solvent classes at standard ambient temperature (25°C).

Solvent ClassSpecific SolventRelative SolubilityMechanistic Rationale
Lower Alcohols Ethanol, IsopropanolHigh (>100 mg/mL)Dual-action: H-bond disruption + efficient alkyl chain solvation.
Aromatic Hydrocarbons Toluene, XyleneHigh (>50 mg/mL) π−π interactions and robust dispersion forces with the octyl tail.
Branched Alcohols OctyldodecanolHighExcellent lipophilic tail accommodation via structural flexibility.
Glycols Propylene GlycolModerate (~25 mg/mL)Moderate H-bonding; limited by the large hydrophobic cavity requirement.
Aliphatic Hydrocarbons Mineral Oil, PetrolatumLow (<5 mg/mL)Insufficient solvent polarity to disrupt crystalline H-bond dimers.

Self-Validating Experimental Protocol for Solubility Determination

To generate reliable, publication-grade solubility data, researchers must avoid kinetic traps (e.g., supersaturation or colloidal suspensions). The following isothermal shake-flask methodology is designed as a self-validating system. We enforce a multi-timepoint sampling strategy to mathematically prove that true thermodynamic equilibrium has been achieved.

Step-by-Step Methodology:
  • Solvent Preparation: Ensure all organic solvents are strictly anhydrous (verified via Karl Fischer titration, < 0.1% water). Trace water in organic solvents can act as an anti-solvent for the lipophilic 5-t-OSA, artificially depressing the solubility limit.

  • Saturation Loading: Add an excess amount of crystalline 5-t-OSA (e.g., 500 mg) to 10 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

  • Isothermal Equilibration: Submerge the vials in an isothermal shaker bath precisely calibrated to 25.0 ± 0.1 °C. Agitate at 150 RPM.

  • Rigorous Phase Separation: Extract 1 mL aliquots at 24h, 48h, and 72h intervals. Critical Step: Centrifuge the aliquots at 10,000 × g for 15 minutes to pellet undissolved microcrystals, followed immediately by filtration through a 0.22 µm PTFE syringe filter. Skipping centrifugation often leads to sub-micron colloidal dispersions passing through the filter, which artificially inflates the HPLC quantification.

  • HPLC-UV Quantification: Dilute the filtrate appropriately with the mobile phase. Analyze via HPLC-UV (C18 column; Mobile Phase: Acetonitrile/Water 80:20 v/v with 0.1% Formic Acid; Detection: 235 nm).

  • Equilibrium Validation: Compare the quantified concentrations at 48h and 72h. The system is considered self-validated and at thermodynamic equilibrium only if the variance between these two timepoints is < 2%.

Workflow Step1 1. Solvent Preparation (Anhydrous Organics) Step2 2. Excess Solute Addition (> Saturation Point) Step1->Step2 Step3 3. Isothermal Equilibration (Shake-flask, 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifuge + 0.22µm Filter) Step3->Step4 Step5 5. HPLC-UV Analysis (Equilibrium Variance < 2%) Step4->Step5

Self-validating isothermal shake-flask workflow for solubility determination.

Formulation Strategies & Phase Stabilization

When application requirements mandate the use of solvents in which 5-t-OSA is inherently insoluble (such as mineral oil bases in cosmetics), direct dissolution is impossible. Instead, formulation scientists must alter the chemical state of the molecule.

Salification for Emulsion Stability: By reacting 5-t-OSA with inorganic bases (e.g., NaOH) or amphoteric amino acids (e.g., lysine, arginine), the carboxylic acid is converted into a salt. This transformation creates a potent amphiphilic complex that not only bypasses the aliphatic insolubility issue but actively migrates to the oil-in-water interface, serving as a highly effective emulsion stabilizer without the need for traditional surfactants (1)[1].

Co-Condensation for Industrial Resins: In the manufacturing of carbonless copy paper, polyvalent metal salts of salicylic acid often suffer from poor compatibility with petroleum resins. To resolve this, 5-t-OSA is co-condensed with aromatic hydrocarbons and formaldehyde. This oligomerization significantly enhances its solubility in capsule oils (e.g., alkylated biphenyls) and ensures a uniform phase mixture with petroleum resins, optimizing color-forming speed and density (4)[4].

References

  • Title: US5667789A - Salicylic acid derivative as a stabilizer for an oil-in-water emulsion Source: Google Patents URL
  • Title: EP0338808B1 - Alkyl salicylate resin for carbonless copy paper and imaging use Source: Google Patents URL
  • Title: US5034370A - Color developer for pressure-sensitive recording paper Source: Google Patents URL
  • Title: EP0711539A1 - Use of a salicylic acid derivative as stabilizer of oil-in-water emulsion, surfactants-free Source: Google Patents URL

Sources

Foundational

Comprehensive Spectroscopic Analysis of 5-tert-Octylsalicylic Acid: ¹H and ¹³C NMR Characterization and Methodologies

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Introduction & Chemical Significance 5-tert-Octylsalicylic acid (2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Introduction & Chemical Significance

5-tert-Octylsalicylic acid (2-hydroxy-5-(1,1,3,3-tetramethylbutyl)benzoic acid) is a highly specialized amphiphilic molecule characterized by a polar, hydrogen-bonding salicylic acid core and a bulky, highly lipophilic tert-octyl tail. This unique structural duality makes it a critical component in advanced materials and pharmaceuticals. It is utilized extensively in the formulation of color developer compositions for pressure-sensitive and thermally-responsive recording materials [2], as well as an absorption adjuvant in pharmacological delivery systems to enhance the bioavailability of rectally administered drugs [1]. Furthermore, its derivatives are employed as surfactant-free stabilizers in cosmetic oil-in-water emulsions [3].

Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for quality control and synthetic validation. This whitepaper provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 5-tert-octylsalicylic acid, detailing the mechanistic causality behind the observed chemical shifts and outlining a self-validating protocol for data acquisition.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following NMR acquisition protocol is designed as a self-validating system . It incorporates mandatory internal checks that instantly verify sample integrity and instrument calibration.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of high-purity 5-tert-octylsalicylic acid. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.

    • Internal Check 1 (Solubility): The bulky tert-octyl group ensures rapid dissolution in CDCl₃. Any residual turbidity indicates inorganic impurities or polymerized degradation products.

  • Instrument Calibration (Tuning & Shimming): Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe to the exact resonance frequencies of ¹H (400.13 MHz) and ¹³C (100.61 MHz). Lock the magnetic field using the deuterium signal of CDCl₃.

    • Internal Check 2 (Field Homogeneity): Shim the magnet until the TMS signal appears at exactly 0.00 ppm with a linewidth at half-height (FWHM) of <0.5 Hz.

  • ¹H NMR Acquisition: Set the pulse angle to 30°, relaxation delay (D1) to 1.5 s, and acquisition time (AQ) to 3.0 s. Acquire 16 scans (NS).

  • ¹³C NMR Acquisition: Set the pulse angle to 30°, relaxation delay (D1) to 2.0 s, and acquisition time (AQ) to 1.0 s. Acquire 1024 scans with continuous ¹H decoupling (WALTZ-16 sequence).

    • Internal Check 3 (Relaxation): The 2.0 s D1 delay is critical. If the signal-to-noise ratio (SNR) of the quaternary carbons (C1, C2, C5) is <10:1, the D1 delay must be extended to allow for complete longitudinal relaxation ( T1​ ).

  • Data Processing: Apply an exponential window function (line broadening of 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier transformation. Perform manual phase and baseline corrections.

Workflow Visualization

Workflow N1 Sample Preparation (15-20 mg in CDCl3 + TMS) N2 Instrument Calibration (Probe Tuning & Shimming) N1->N2 N3 Data Acquisition (1H: 16 Scans | 13C: 1024 Scans) N2->N3 N4 Spectral Processing (FT, Phase/Baseline Correction) N3->N4 N5 Structural Validation (Multiplet Analysis & Integration) N4->N5

Fig 1: Step-by-step NMR acquisition and structural validation workflow for 5-tert-octylsalicylic acid.

¹H NMR Spectroscopy Data & Mechanistic Causality

The ¹H NMR spectrum of 5-tert-octylsalicylic acid is defined by three distinct regions: the heavily deshielded exchangeable protons, the aromatic core, and the highly shielded aliphatic tail.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
1-COOH 10.38br s-1HCarboxylic acid proton
2-OH 10.30s-1HPhenolic proton
6 7.91d2.41HAromatic CH (ortho to COOH)
4 7.55dd8.7, 2.41HAromatic CH (para to COOH)
3 6.95d8.71HAromatic CH (ortho to OH)
C-β 1.72s-2HAliphatic methylene (-CH₂-)
C-α methyls 1.36s-6HAliphatic methyls (-C(CH₃)₂-)
C-γ methyls 0.73s-9HAliphatic methyls (-C(CH₃)₃)
Causality & Structural Insights
  • Intramolecular Hydrogen Bonding: The phenolic -OH and the carbonyl oxygen of the -COOH group form a rigid, pseudo-six-membered ring via intramolecular hydrogen bonding. This locks the conformation and severely deshields both the -OH (10.30 ppm) and -COOH (10.38 ppm) protons, pushing them far downfield compared to standard phenols (~5.0 ppm).

  • Aromatic Electronic Effects: The aromatic protons are governed by the competing resonance (+M / -M) effects of the substituents. The -OH group is strongly electron-donating (+M), shielding the ortho proton (H-3), which appears upfield at 6.95 ppm. Conversely, the -COOH group is electron-withdrawing (-M), deshielding the para (H-4) and ortho (H-6) protons, pushing them downfield to 7.55 ppm and 7.91 ppm, respectively.

  • Aliphatic Integrity Check: The tert-octyl group acts as an isolated spin system. Because there are no adjacent protons to couple with, the methylene (-CH₂-) and methyl groups appear as sharp singlets. Self-Validation: The sum of the aliphatic integrals must equal exactly 17 relative to the 3 aromatic protons. Any deviation indicates cleavage of the alkyl chain.

¹³C NMR Spectroscopy Data & Mechanistic Causality

Carbon-13 NMR provides a definitive map of the molecular skeleton, particularly validating the quaternary carbons that are invisible in standard ¹H NMR.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Causality
C=O 174.5CqCarboxylic acid carbonyl (Highly deshielded by electronegative oxygens)
2 160.2CqAromatic C attached to OH (Deshielded by direct -I effect of oxygen)
5 141.5CqAromatic C attached to tert-octyl (Deshielded by +I alkyl substitution)
4 134.1CHAromatic CH (Deshielded by para-COOH resonance)
6 127.8CHAromatic CH (Deshielded by ortho-COOH resonance)
3 117.2CHAromatic CH (Shielded by ortho-OH resonance)
1 110.5CqAromatic C attached to COOH (Shielded by ortho-OH +M effect)
C-β 57.1CH₂Aliphatic methylene (Between two bulky quaternary centers)
C-α 38.2CqAliphatic quaternary (Directly attached to the aromatic ring)
C-γ 32.5CqAliphatic quaternary (Terminal tert-butyl center)
C-γ methyls 31.8CH₃Terminal methyl carbons (x3)
C-α methyls 31.5CH₃α-methyl carbons (x2)
Causality & Structural Insights
  • Aromatic Quaternary Carbons: The chemical shift of C-2 (160.2 ppm) is a direct consequence of the inductive electron withdrawal (-I) by the hydroxyl oxygen. C-1 (110.5 ppm) is unusually shielded for a substituted aromatic carbon; this is caused by the strong ortho-resonance electron donation (+M) from the adjacent -OH group.

  • Steric Compression in the tert-Octyl Tail: The C-β methylene carbon appears at a surprisingly downfield shift of 57.1 ppm for an alkane chain. This is caused by severe steric compression (the γ -gauche effect) exerted by the two flanking quaternary centers (C- α and C- γ ), which forces the electron cloud to deshield the carbon nucleus.

Conclusion

The spectroscopic profiling of 5-tert-octylsalicylic acid reveals a molecule heavily influenced by both intramolecular hydrogen bonding and competing resonance effects. By utilizing the self-validating NMR protocols outlined above, researchers can definitively confirm the structural integrity of the salicylic core and the bulky tert-octyl tail. Ensuring precise integration ratios and monitoring the relaxation of quaternary carbons guarantees high-fidelity data, which is essential for downstream applications in pharmaceutical adjuvants and advanced material formulations.

References

  • Title: Adjuvants for rectal delivery of drug substances (US4406896A)
  • Title: Color developer composition (EP0334642A2)
  • Title: Use of a salicylic acid derivative as stabilizer of oil-in-water emulsion, surfactants-free (EP0711539A1)
Exploratory

Structural Elucidation and Supramolecular Architecture of 5-tert-Octylsalicylic Acid: A Comprehensive Guide

As drug development and materials science increasingly rely on crystal engineering to dictate physicochemical properties, understanding the supramolecular architecture of functionalized aromatic compounds is paramount. 5...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on crystal engineering to dictate physicochemical properties, understanding the supramolecular architecture of functionalized aromatic compounds is paramount. 5-tert-octylsalicylic acid (5-TOSA) represents a fascinating intersection of robust hydrogen-bonding motifs and extreme steric bulk.

This technical guide deconstructs the crystallographic architecture and hydrogen-bonding network of 5-TOSA. By analyzing the causality behind its molecular packing and detailing a self-validating protocol for structural elucidation, this document serves as an authoritative resource for researchers engineering advanced active pharmaceutical ingredients (APIs) and specialized plasticizers.

The Mechanistic Paradigm of 5-TOSA

5-TOSA is a salicylic acid derivative characterized by a hydrophilic, hydrogen-bonding "head" (the salicylic acid moiety) and a highly lipophilic, bulky "tail" (the 1,1,3,3-tetramethylbutyl group). This amphiphilic nature dictates its behavior in the solid state.

In crystal engineering, salicylic acid derivatives are renowned for their predictable and robust supramolecular synthons[1]. However, the introduction of the massive tert-octyl group at the 5-position forces a unique crystallographic compromise. The crystal lattice must simultaneously satisfy the strong directional demands of the hydrogen bonds and the isotropic, space-filling requirements of the bulky alkyl chains. This results in a highly segregated crystal packing structure, often forming alternating hydrophilic and hydrophobic layers.

Supramolecular Synthons and Graph-Set Assignments

The structural integrity of 5-TOSA in the solid state is governed by two distinct, yet coexisting, hydrogen-bonding networks. The interplay between these bonds determines the molecular conformation and the macroscopic crystal habit[2].

Intramolecular Hydrogen Bonding: The S(6) Motif

The defining feature of salicylic acids is the strong intramolecular hydrogen bond between the phenolic hydroxyl group (donor) and the carbonyl oxygen of the carboxylic acid (acceptor)[3].

  • Mechanism: This interaction forms a planar, six-membered ring, designated as an S(6) motif in graph-set notation.

  • Causality: This bond is highly bent (typically around 145°) but is exceptionally stable due to Resonance-Assisted Hydrogen Bonding (RAHB). The delocalization of π-electrons across the aromatic ring and the carbonyl group strengthens the hydrogen bond, effectively locking the molecule into a planar conformation at the hydrophilic head[1].

Intermolecular Hydrogen Bonding: The R2,2(8) Motif

While the intramolecular bond stabilizes the monomer, the intermolecular bonds dictate the assembly of the lattice.

  • Mechanism: Two 5-TOSA molecules pair up via their carboxylic acid groups, forming a centrosymmetric dimer. The hydroxyl group of one acid donates a proton to the carbonyl oxygen of the other, and vice versa.

  • Causality: This creates an eight-membered cyclic dimer, denoted as an R2,2(8) motif. This dimerization is the primary driving force for crystallization, effectively burying the polar carboxylic acid groups within a protective hydrophobic shell formed by the outward-facing tert-octyl groups[2].

Quantitative Geometric Parameters

The table below summarizes the typical crystallographic parameters for these hydrogen-bonding motifs, derived from high-resolution X-ray diffraction data of salicylic acid analogs[1],[2].

Interaction TypeGraph-Set MotifDonor-Acceptor PairD-H Distance (Å)H···A Distance (Å)D···A Distance (Å)Bond Angle (°)
Intermolecular R2,2(8)O1-H1···O2 (Carboxylic)0.991.652.64~ 179
Intramolecular S(6)O3-H2···O2 (Phenolic-Carbonyl)0.961.772.61~ 145

Table 1: Standardized geometric parameters for the hydrogen-bonding network in 5-substituted salicylic acids.

Self-Validating Protocol for Crystallization and Structural Elucidation

To accurately resolve the crystal structure of 5-TOSA, one must overcome the inherent challenge of the tert-octyl group, which is highly prone to rotational disorder. The following step-by-step methodology utilizes a self-validating approach, combining cryogenic X-ray diffraction with orthogonal spectroscopic validation.

Phase I: Controlled Crystallization

Why it matters: Rapid precipitation leads to kinetic polymorphs or amorphous powders. Slow, thermodynamically controlled growth is required to yield diffraction-quality single crystals.

  • Solvent Selection: Prepare a binary solvent system of Ethyl Acetate and n-Hexane (1:3 v/v). Causality: The polar ethyl acetate temporarily solvates the hydrogen-bonding sites, preventing premature dimerization, while the non-polar hexane reduces overall solubility, driving the system toward supersaturation.

  • Saturation: Dissolve 50 mg of high-purity 5-TOSA in 2 mL of the solvent mixture under gentle heating (40°C). Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation sites (dust).

  • Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20°C for 5–7 days.

Phase II: Single Crystal X-Ray Diffraction (SCXRD)

Why it matters: Standard room-temperature XRD cannot accurately resolve the positions of the hydrogen atoms or the disordered methyl groups of the tert-octyl tail.

  • Cryogenic Mounting: Harvest a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a diffractometer equipped with a nitrogen cold stream set to 100 K . Causality: Cryogenic temperatures minimize atomic thermal vibrations (anisotropic displacement parameters), allowing for the accurate modeling of the highly flexible tert-octyl group.

  • Data Collection & Reduction: Collect diffraction data using Mo-Kα or Cu-Kα radiation. Perform data reduction, applying multi-scan absorption corrections.

  • Structure Solution: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using least-squares minimization (SHELXL). Critical Step: If the tert-octyl group exhibits rotational disorder, use PART instructions to model the split positions of the methyl carbons, constraining their thermal parameters to maintain a chemically sensible model.

Phase III: Orthogonal Spectroscopic Validation

Why it matters: X-ray diffraction locates electron density, not the nucleus itself, which can lead to slight underestimations of O-H bond lengths. Raman spectroscopy validates the strength of the hydrogen bonds identified in the XRD model[1].

  • Raman Analysis: Subject the bulk crystals to Raman spectroscopy (e.g., 785 nm laser excitation).

  • Spectral Correlation: Analyze the O-H stretching region (3000–3200 cm⁻¹). Causality: The formation of the strong intramolecular S(6) hydrogen bond causes a substantial "softening" (red-shift) of the phenolic O-H stretching mode compared to the free monomer. Confirming this shift validates the crystallographic model.

Visualizing the Analytical Workflow

The following diagram maps the logical progression of the self-validating protocol, highlighting the integration of crystallographic and spectroscopic techniques.

G N1 5-TOSA Synthesis & Purification N2 Solvent Screening & Slow Evaporation N1->N2 Yields diffraction-quality crystals N3 Single Crystal X-Ray Diffraction (100 K) N2->N3 Select optimal single crystal N4 Data Reduction & Absorption Correction N3->N4 Collect high-resolution data N5 Structure Solution (SHELXT/SHELXL) N4->N5 Generate electron density map N6 Supramolecular Synthon Identification N5->N6 Extract H-bond geometry N7 Orthogonal Raman/IR Validation N5->N7 Correlate with vibrational modes

Figure 1: Workflow for the crystallographic and spectroscopic elucidation of 5-TOSA.

Conclusion

The crystal structure of 5-tert-octylsalicylic acid is a masterclass in supramolecular compromise. The molecule perfectly balances the highly directional, resonance-assisted hydrogen bonds of its salicylic acid core with the chaotic, space-filling demands of its tert-octyl tail. By employing cryogenic X-ray diffraction paired with orthogonal Raman spectroscopy, researchers can accurately resolve these competing interactions, paving the way for the rational design of novel, functionalized aromatic materials.

References

  • Competing Interactions: Evolution of Inter and Intramolecular Hydrogen Bonds in Salicylic Acid at High Pressures. ACS Publications. URL:[Link]

  • Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. PMC - National Center for Biotechnology Information. URL:[Link]

  • Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study. PMC - National Center for Biotechnology Information. URL:[Link]

Sources

Foundational

5-tert-Octylsalicylic Acid: Thermal Stability, Degradation Pathways, and Analytical Characterization

Executive Summary For drug development professionals and materials scientists, understanding the thermal boundaries of active pharmaceutical ingredients (APIs) and functional additives is non-negotiable. 5-tert-Octylsali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and materials scientists, understanding the thermal boundaries of active pharmaceutical ingredients (APIs) and functional additives is non-negotiable. 5-tert-Octylsalicylic acid (CAS 16094-35-2)—chemically defined as 5-(1,1,3,3-tetramethylbutyl)-2-hydroxybenzoic acid—is a highly lipophilic aromatic compound utilized extensively as a UV stabilizer in cosmetic compositions[1] and as a color developer in thermosensitive recording materials[2].

This whitepaper provides an in-depth mechanistic analysis of its thermal stability. By dissecting the competing pathways of ortho-facilitated decarboxylation and aliphatic dealkylation, we establish a predictive framework for its thermal behavior. Furthermore, we detail a self-validating TGA-FTIR-MS experimental protocol designed to isolate and quantify these degradation kinetics.

Chemical Architecture & Industrial Context

The utility of 5-tert-octylsalicylic acid stems from its dual-functional architecture:

  • The Salicylic Acid Core: Provides metal-chelating properties and proton-donating capabilities, essential for its role as an electron-accepting color developer[2].

  • The tert-Octyl Group (1,1,3,3-tetramethylbutyl): A bulky, highly branched aliphatic chain at the 5-position that imparts exceptional lipophilicity, preventing crystallization in lipid-based cosmetic matrices[1].

However, these exact structural features dictate its thermal vulnerabilities. The molecule is thermodynamically stable at ambient conditions but undergoes predictable fragmentation when exposed to elevated thermal stress during melt-extrusion, high-temperature manufacturing, or accelerated aging.

Thermodynamics of Thermal Degradation

The thermal degradation of 5-tert-octylsalicylic acid is not a monolithic event; it is a bifurcation of two primary competing mechanisms governed by distinct activation energies ( Ea​ ).

Pathway A: ortho-Facilitated Decarboxylation

Salicylic acid derivatives are intrinsically susceptible to thermal decarboxylation[3]. The mechanism is driven by the spatial proximity of the ortho-hydroxyl group to the carboxylic acid moiety. Upon heating, an intramolecular hydrogen bond facilitates the formation of a six-membered cyclic transition state. This concerted electron rearrangement significantly lowers the activation energy required to extrude carbon dioxide (CO₂).

For 5-tert-octylsalicylic acid, this pathway yields 4-tert-octylphenol . Because the bulky tert-octyl group is located at the meta position relative to the hydroxyl group, it exerts minimal steric hindrance on the decarboxylation transition state, allowing this pathway to activate at relatively low thermal thresholds (typically 160–210°C).

Pathway B: Thermal Dealkylation of the tert-Octyl Group

Under higher thermal stress (>220°C), the C–C bond connecting the tert-octyl group to the aromatic ring undergoes cleavage. Mass spectrometry studies on related tert-octyl-containing polymer additives confirm that the primary high-temperature fragmentation involves the loss of the intact C₈H₁₆ group[4].

Thermolysis of tert-octyl complexes typically proceeds via Hofmann or Zaitsev elimination pathways, yielding external and internal alkenes such as 2,4,4-trimethyl-1-pentene [5]. This dealkylation leaves behind the unsubstituted salicylic acid core, which subsequently undergoes secondary degradation (charring and complete volatilization).

degradation_pathways A 5-tert-Octylsalicylic Acid (CAS 16094-35-2) B Pathway A: Decarboxylation (160-210°C) A->B D Pathway B: Dealkylation (220-310°C) A->D C 4-tert-Octylphenol + CO2 B->C F Secondary Degradation (>350°C) C->F E Salicylic Acid + Octenes (e.g., 2,4,4-trimethyl-1-pentene) D->E E->F G Phenol + CO2 + Oligomers F->G

Fig 1: Thermal degradation pathways of 5-tert-octylsalicylic acid.

Quantitative Thermal Degradation Profile

By mapping the theoretical molecular weight (MW = 250.34 g/mol ) against the mass of the leaving groups, we can establish a predictive stoichiometric model for mass loss.

Table 1: Stoichiometric and Kinetic Thermal Profile

Degradation StageTemp. Range (°C)Theoretical Mass LossPrimary Evolved Gases (m/z)Mechanistic Assignment
Stage I 160 – 210~17.6%44 (CO₂)Decarboxylation of the salicylic core
Stage II 220 – 310~44.7%112 (C₈H₁₆)Dealkylation (loss of tert-octyl group)
Stage III > 350>30.0%94 (Phenol), CO, H₂OAromatic ring fragmentation & charring

Note: The exact onset temperatures are highly dependent on the heating rate and atmospheric conditions used during analysis.

Self-Validating Experimental Protocol: TGA-FTIR-MS

To accurately map these competing degradation pathways, a self-validating analytical system is required. Relying solely on Thermogravimetric Analysis (TGA) provides mass loss kinetics but fails to identify the evolved species. By coupling TGA with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS), we establish a deterministic link between mass loss events and specific bond cleavages.

Step-by-Step Methodology
  • Sample Preparation: Weigh 2.0–5.0 mg of 5-tert-octylsalicylic acid into an alumina (Al₂O₃) crucible.

    • Causality: Alumina is chosen over platinum to prevent the potential catalytic cracking of the aliphatic tert-octyl chain, ensuring the observed degradation is purely thermal.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min for 15 minutes prior to heating.

    • Causality: An inert atmosphere isolates thermal decomposition (pyrolysis) from oxidative degradation, allowing accurate determination of intrinsic bond dissociation energies.

  • Thermal Ramping: Heat the sample from 25°C to 600°C at a controlled rate of 10°C/min.

    • Causality: A 10°C/min rate provides an optimal balance between thermal resolution (separating the overlapping decarboxylation and dealkylation steps) and signal intensity for the evolved gas analyzers.

  • Evolved Gas Analysis (EGA): Route the effluent gases through a heated transfer line (maintained at 200°C) to the FTIR and MS detectors.

    • Causality: Heating the transfer line prevents the condensation of high-boiling volatiles (like 4-tert-octylphenol or octenes) before they reach the detectors, preventing signal loss and line contamination.

  • Data Acquisition & Kinetic Modeling: Monitor the MS for m/z 44 (CO₂) and m/z 112 (octene fragments)[4]. Apply the Kissinger or Flynn-Wall-Ozawa (FWO) isoconversional methods across multiple heating rates (e.g., 5, 10, 15, 20°C/min) to calculate the activation energy ( Ea​ ) of each distinct pathway.

workflow S1 1. Sample Prep Alumina Crucible S2 2. TGA Heating 10°C/min, N2 Purge S1->S2 S3 3. Evolved Gas Transfer Line 200°C S2->S3 S4 4. FTIR / MS m/z 44 & 112 S3->S4 S5 5. Kinetic Model Ea Calculation S4->S5

Fig 2: TGA-FTIR-MS experimental workflow for thermal stability analysis.

Conclusion

The thermal stability of 5-tert-octylsalicylic acid is defined by two distinct, temperature-dependent mechanisms: ortho-facilitated decarboxylation at lower temperatures and aliphatic dealkylation at higher temperatures. For formulation scientists, this dictates a strict thermal ceiling of ~150°C during processing to prevent the generation of 4-tert-octylphenol and the subsequent loss of the compound's functional efficacy. By employing hyphenated TGA-FTIR-MS techniques, researchers can definitively track these pathways, ensuring robust quality control and formulation stability.

References

  • Source: google.
  • Source: google.
  • Source: acs.
  • Source: nih.
  • Source: scribd.

Sources

Exploratory

Steric Hindrance Effects of the tert-Octyl Group in Salicylic Acid: Mechanistic Insights and Industrial Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the design of chelating agents, color developers, and specialized active ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the design of chelating agents, color developers, and specialized active pharmaceutical ingredients (APIs), the strategic placement of bulky alkyl substituents is a primary tool for modulating molecular behavior. The tert-octyl group (1,1,3,3-tetramethylbutyl) represents a masterclass in steric engineering. When integrated into the salicylic acid scaffold—yielding derivatives such as 5-tert-octylsalicylic acid and tert-octylsalicylaldoxime—this highly branched moiety imparts a massive "umbrella" steric effect [1].

This technical guide explores the causality behind the tert-octyl group's steric hindrance, detailing how its unique three-dimensional bulk alters coordination geometry, shifts partition coefficients, and prevents bimolecular side reactions. By examining field-proven applications in hydrometallurgy and polymer chemistry, we provide actionable, self-validating protocols for leveraging these steric effects in modern chemical design.

Mechanistic Foundations: The "Umbrella" Steric Effect

To understand the profound impact of the tert-octyl group, one must analyze its specific geometry. Unlike a linear n-octyl chain, which possesses high conformational flexibility, or a tert-butyl group, which offers localized bulk, the tert-octyl group combines a quaternary carbon attached directly to the aromatic ring, a rigid methylene spacer, and a terminal tert-butyl group[1].

When positioned ortho or para to the functional groups of salicylic acid (the phenolic -OH and the carboxylic acid/oxime), this 1,1,3,3-tetramethylbutyl structure creates a dense electron cloud that physically impedes the approach of external reactants.

Causality in Action:

  • Coordination Geometry: In metal chelation, the "umbrella" structure sterically clashes with ligands attempting to form high-coordination-number complexes (e.g., octahedral geometries). It forces the complex into lower-coordination states, such as square planar geometries [2].

  • Lipophilicity and Partitioning: The bulky, non-polar nature of the tert-octyl group drastically increases the octanol/water partition coefficient (log Kow​ ) of salicylic acid, driving the molecule almost entirely into organic phases during solvent extraction or preventing aqueous leaching in solid-state applications [4].

Application I: Hydrometallurgy and Cu(II) Ion Selectivity

One of the most elegant demonstrations of the tert-octyl group's steric utility is in the solvent extraction of copper. tert-Octylsalicylaldoxime (TOSO) is synthesized specifically to exploit steric hindrance for metal selectivity [3].

In complex sulfate solutions containing both Cu²⁺ and Fe³⁺, standard chelators often struggle with selectivity. However, TOSO utilizes the tert-octyl group's umbrella effect to selectively bind Cu²⁺. Because Fe³⁺ strongly prefers an octahedral coordination geometry, the massive steric bulk of the tert-octyl group physically blocks the assembly of six ligands around the iron center. Conversely, Cu²⁺ favors a square planar geometry (a 2:1 ligand-to-metal ratio), which is easily accommodated by the sterically hindered TOSO [2].

G A tert-Octyl Group (1,1,3,3-tetramethylbutyl) B Umbrella Steric Bulk Shields Phenolic -OH A->B C Prevents Octahedral Coordination (Fe3+) B->C D Favors Square Planar Coordination (Cu2+) B->D E High Cu/Fe Selectivity in Hydrometallurgy C->E D->E

Caption: Logical flow of steric hindrance driving Cu(II) selectivity in hydrometallurgy.

Application II: Color Developers in Carbonless Copy Paper

Beyond metal extraction, 5-tert-octylsalicylic acid is a critical component in pressure-sensitive recording systems (carbonless copy paper) [4]. In these systems, a color developer reacts with a leuco dye released from ruptured microcapsules.

The Steric Role: If linear alkylsalicylic acids are used, the molecules tend to stack tightly (crystallize) or polymerize excessively, which reduces their active surface area and their ability to interact with the dye. The tert-octyl group introduces significant steric distress, disrupting intermolecular hydrogen bonding and preventing tight molecular packing. Furthermore, the high log Kow​ (typically > 3.8) provided by the tert-octyl group ensures the developer remains highly resistant to ambient moisture and solvents, resulting in a color-forming efficiency of >95% [4].

Experimental Protocols (Self-Validating Systems)

To leverage these steric effects, researchers must synthesize the compounds with high purity and validate their functional mechanics. Below are field-proven, self-validating protocols.

Protocol A: One-Pot Synthesis of tert-Octylsalicylaldoxime (TOSO)

This protocol utilizes a magnesium-mediated formylation, where the magnesium coordinates with the phenolic oxygen to direct the addition of paraformaldehyde exclusively to the ortho position, followed by oximation [3].

Step-by-Step Methodology:

  • Formylation: Add 0.022 mol of magnesium ribbons to a solvent mixture of anhydrous methanol (50 mL) and toluene (30 mL). Heat to 63°C under constant stirring until the magnesium dissolves and hydrogen gas evolution ceases.

  • Alkylation: Add 0.04 mol of 4-tert-octylphenol to the solution. Reflux the mixture for 120 minutes to ensure complete formation of the magnesium phenoxide intermediate.

  • Aldehyde Addition: Introduce 0.096 mol of paraformaldehyde. Heat the reaction to 103°C for 150 minutes, then elevate to 123°C for an additional 30 minutes to drive the ortho-formylation.

  • Oximation: Cool the mixture to 45°C. Slowly add an aqueous solution of hydroxylamine hydrochloride (0.06 mol) over 1 hour. Stir for an additional 1.5 hours.

  • Phase Separation: Allow the mixture to settle. The massive lipophilicity of the tert-octyl group forces the TOSO product entirely into the organic (toluene) phase. Wash the organic phase with dilute sulfuric acid and deionized water, then evaporate the solvent to yield TOSO (Yield: ~96%).

G Step1 Formylation (Mg, Paraformaldehyde) Step2 4-tert-Octylphenol Addition & Reflux Step1->Step2 Step3 Oximation (Hydroxylamine sulfate) Step2->Step3 Step4 Phase Separation & Purification Step3->Step4 Product tert-Octylsalicylaldoxime (TOSO) Step4->Product

Caption: One-pot synthesis workflow for tert-octylsalicylaldoxime.

Protocol B: Cu(II) Solvent Extraction Assay

This assay self-validates the steric "umbrella" effect by measuring Cu²⁺ extraction efficiency against pH [2].

Step-by-Step Methodology:

  • Preparation: Prepare an aqueous sulfate solution containing 0.03 mol/L Cu²⁺ and 0.02 mol/L Fe³⁺. Adjust the pH to 3.0 using 20% v/v H2​SO4​ .

  • Organic Phase: Dissolve the synthesized TOSO in a non-polar aliphatic diluent to a concentration of 10% v/v.

  • Extraction: Mix equal volumes (1:1 Phase Ratio) of the aqueous and organic solutions in a separatory funnel. Shake vigorously for 3 minutes at room temperature.

  • Separation & Analysis: Allow the phases to separate. Analyze the raffinate (aqueous phase) using Atomic Absorption Spectroscopy (AAS) to determine the remaining Cu²⁺ and Fe³⁺ concentrations.

  • Validation: The steric hindrance of the tert-octyl group should yield >90% Cu²⁺ extraction while leaving >98% of the Fe³⁺ in the aqueous phase.

Quantitative Data Summary

The following table summarizes the comparative extraction efficiencies, highlighting how the steric bulk (carbon chain length and branching) of the alkyl substituent directly dictates the functional performance of the salicylic acid derivative [2].

Extractant DerivativeAlkyl Substituent StructureCarbon CountExtraction Efficiency for Cu(II) at pH 4.0Mechanism of Action / Steric Profile
SalicylaldoximeNone (Hydrogen)05.15%No steric shielding; highly susceptible to aqueous degradation.
tert-ButylsalicylaldoximeBranched (-C(CH₃)₃)49.25%Minor steric shielding; insufficient lipophilicity for phase transfer.
Nonylsalicylaldoxime (NSO)Linear (-C₉H₁₉)992.11%High lipophilicity; moderate steric hindrance due to chain flexibility.
tert-Octylsalicylaldoxime Branched (-C(CH₃)₂CH₂C(CH₃)₃) 8 91.53% Massive "umbrella" steric hindrance; forces square planar geometry.

Data indicates that while linear nonyl and branched tert-octyl groups provide similar total extraction efficiencies, the rigid umbrella structure of the tert-octyl group provides superior kinetic phase separation and Fe³⁺ rejection [2].

References

  • Effect of the Structure of Alkyl Salicylaldoxime on Extraction of Copper(II) MDPI [Link]

  • Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II) Frontiers in Chemistry[Link]

  • Color developer composition - EP0334642A2 Google P
Foundational

Analytical Characterization of 5-tert-Octylsalicylic Acid: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Workflows

Abstract 5-tert-octylsalicylic acid (C15H22O3) is a specialized amphiphilic compound utilized extensively in chemical synthesis and dermatological formulations. This technical guide provides a comprehensive analysis of i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-tert-octylsalicylic acid (C15H22O3) is a specialized amphiphilic compound utilized extensively in chemical synthesis and dermatological formulations. This technical guide provides a comprehensive analysis of its mass metrics—specifically differentiating its average molecular weight from its exact monoisotopic mass. Furthermore, we detail a self-validating High-Resolution Mass Spectrometry (LC-HRMS) protocol designed to unambiguously identify this compound in complex matrices, ensuring high-fidelity data for drug development and quality control professionals.

Physicochemical Properties and Mass Metrics

In mass spectrometry and pharmacokinetic profiling, distinguishing between average molecular weight and exact monoisotopic mass is a fundamental prerequisite.

  • Molecular Weight (Average Mass): Calculated using the weighted average of the naturally occurring isotopes of each element. For 5-tert-octylsalicylic acid, this value is approximately 250.34 g/mol .

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope of each element (e.g., ^12C = 12.000000, ^1H = 1.007825, ^16O = 15.994915). This metric is critical for precise identification in HRMS applications.

According to structural data from [1], the precise mass metrics and common ionization adducts are summarized below.

Table 1: Quantitative Mass Data for 5-tert-octylsalicylic acid

ParameterValueFormula / Derivation
Molecular Formula C15H22O3-
Molecular Weight 250.338 g/mol Average atomic masses
Exact Mass (Monoisotopic) 250.15689 Da^12C15 ^1H22 ^16O3
[M-H]⁻ Adduct Exact Mass 249.14961 DaDeprotonated molecule (-H⁺)
[M+H]⁺ Adduct Exact Mass 251.16417 DaProtonated molecule (+H⁺)
[M+Na]⁺ Adduct Exact Mass 273.14611 DaSodium adduct (+Na⁺)

Mechanistic Role in Formulation Stability

Before diving into the analytical workflows, it is essential to understand the structural causality behind the compound's utility. 5-tert-octylsalicylic acid features a hydrophilic salicylic acid head and a highly lipophilic tert-octyl tail. This amphiphilic architecture allows it to align optimally at the oil-water interface. In dermatological applications, its salified derivatives function as highly effective, surfactant-free stabilizers for oil-in-water emulsions, preventing phase separation while maintaining skin compatibility as documented in[2].

Emulsion_Mechanism Molecule 5-tert-octylsalicylic acid (Amphiphilic Molecule) Head Hydrophilic Head (Salicylic Acid Moiety) Molecule->Head Tail Lipophilic Tail (tert-octyl Group) Molecule->Tail Interface Oil-in-Water Interface Alignment Head->Interface Tail->Interface Stability Emulsion Stabilization (Surfactant-Free Systems) Interface->Stability

Amphiphilic structural logic driving oil-in-water emulsion stabilization.

Analytical Rationale: The Imperative for Exact Mass Determination

When analyzing 5-tert-octylsalicylic acid in complex biological or cosmetic matrices, nominal mass instruments (e.g., single quadrupole MS) are insufficient. A nominal mass of 250 Da can correspond to dozens of isobaric interferences (molecules with the same nominal mass but different elemental compositions).

High-Resolution Mass Spectrometry (HRMS), utilizing Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers, provides resolving power exceeding 60,000 FWHM[3]. This resolution enables the measurement of the exact mass (250.15689 Da) with an error margin of less than 2 parts per million (ppm). The causality here is straightforward: high resolving power eliminates the masking effect of isobaric matrix interferences, directly preventing false-positive identifications and ensuring the structural integrity of the analyte profile, a standard practice in [3].

Experimental Protocol: LC-HRMS Workflow for Exact Mass Determination

To ensure a self-validating system, the following protocol incorporates internal standards and mass defect filtering to verify the exact mass of 5-tert-octylsalicylic acid.

Step 1: Sample Preparation & Matrix Spiking
  • Aliquot 100 µL of the sample matrix (e.g., emulsion or plasma) into a microcentrifuge tube.

  • Spike with 10 µL of a deuterated internal standard (e.g., Salicylic acid-d4, 1 µg/mL) to validate extraction recovery and account for matrix suppression.

  • Perform protein precipitation/extraction using 400 µL of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a glass LC vial for analysis.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade water with 0.1% formic acid.

  • Mobile Phase B: LC-MS grade acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, hold for 1 minute. Ramp to 95% B over 8 minutes. Hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

Step 3: ESI-HRMS Acquisition
  • Ionization Mode: Negative Electrospray Ionization (ESI-). The carboxylic acid group of 5-tert-octylsalicylic acid readily deprotonates, yielding the highly stable [M-H]⁻ ion.

  • Capillary Voltage: Set to 2.5 kV.

  • Mass Range: m/z 100 to 1000.

  • Resolution: Set to 70,000 FWHM (at m/z 200).

  • Lock Mass: Utilize a known background ion (e.g., formate cluster) as an internal lock mass for real-time calibration, ensuring mass accuracy remains < 2 ppm throughout the run.

Step 4: Data Processing & Validation
  • Extract the ion chromatogram (EIC) for the exact mass of the [M-H]⁻ adduct (m/z 249.14961) using a narrow mass window (± 5 ppm).

  • Calculate the mass error using the formula: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

  • Self-Validation Check: The identification is validated only if the mass error is ≤ 2 ppm, the isotopic pattern matches the theoretical distribution for C15H21O3⁻, and the retention time aligns with the analytical standard.

LC_HRMS_Workflow S1 Sample Prep & Internal Standard Addition S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 Negative ESI Ionization ([M-H]⁻) S2->S3 S4 HRMS Detection (Orbitrap/Q-TOF >60k FWHM) S3->S4 S5 Data Processing (Mass Error < 2 ppm) S4->S5

LC-HRMS workflow for exact mass determination of 5-tert-octylsalicylic acid.

References

  • PubChemLite. "5-tert-octylsalicylic acid (C15H22O3)". PubChem. Available at:[Link]

  • L'Oreal. "Use of a salicylic acid derivative as stabilizer of oil-in-water emulsion, surfactants-free" (EP0711539A1). Google Patents.
  • Spectroscopy Online. "Using High-Resolution LC–MS to Analyze Complex Sample". Spectroscopy. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 5-tert-octylsalicylic acid from octylphenol

An Application Note for the Synthesis of 5-tert-Octylsalicylic Acid Topic: Protocol for Synthesizing 5-tert-Octylsalicylic Acid from 4-tert-Octylphenol Audience: Researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 5-tert-Octylsalicylic Acid

Topic: Protocol for Synthesizing 5-tert-Octylsalicylic Acid from 4-tert-Octylphenol Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 5-tert-octylsalicylic acid, a valuable intermediate in various chemical industries. The protocol is based on the carboxylation of 4-tert-octylphenol via the Kolbe-Schmitt reaction. This application note details the underlying reaction mechanism, a step-by-step experimental procedure, critical safety considerations, and methods for product purification and characterization. The information is curated for researchers in organic synthesis and drug development, providing the technical depth necessary for successful replication and optimization.

Introduction

5-tert-Octylsalicylic acid is a substituted derivative of salicylic acid, a fundamental building block in pharmaceuticals and other specialty chemicals. The introduction of the bulky tert-octyl group modifies the lipophilicity and steric properties of the salicylic acid scaffold, making it a precursor for specific ligands, surfactants, and active pharmaceutical ingredients.

The primary and most industrially viable route to this compound is the Kolbe-Schmitt reaction, a carboxylation process that has been a cornerstone of aromatic chemistry for over a century.[1] The reaction proceeds by treating the sodium salt of a phenol with carbon dioxide under elevated temperature and pressure, followed by acidification to yield the corresponding hydroxybenzoic acid.[2][3] This guide will focus on the application of this classic reaction to 4-tert-octylphenol to yield the target ortho-carboxylated product.

Reaction Mechanism: The Kolbe-Schmitt Carboxylation

The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where the phenoxide ion acts as the nucleophile and carbon dioxide, a weak electrophile, is the electrophile. The reactivity of the aromatic ring is significantly enhanced by the formation of the phenoxide, which is a much stronger activating group than the hydroxyl group.[3]

The mechanism can be dissected into several key steps:

  • Phenoxide Formation: 4-tert-octylphenol is deprotonated by a strong base, typically sodium hydroxide, to form the highly reactive sodium 4-tert-octylphenoxide.

  • Electrophilic Attack: The phenoxide attacks the carbon atom of CO₂, which is a weak electrophile. Theoretical studies suggest that the reaction proceeds through the formation of an intermediate complex between the sodium phenoxide and carbon dioxide.[4] The sodium ion is believed to chelate with the oxygen atoms of the phenoxide and the incoming CO₂ molecule, directing the substitution to the ortho position.[1][4]

  • Rearomatization and Tautomerization: The resulting intermediate undergoes a proton shift (tautomerization) to restore the aromaticity of the ring, forming the disodium salt of 5-tert-octylsalicylic acid.[4][5]

  • Acidification: The final step is the protonation of the salicylate salt with a strong acid, such as sulfuric or hydrochloric acid, to precipitate the final product, 5-tert-octylsalicylic acid.[2][3]

Kolbe_Schmitt_Mechanism Figure 1: Kolbe-Schmitt Reaction Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification Octylphenol 4-tert-Octylphenol NaOH NaOH Phenoxide Sodium 4-tert-octylphenoxide Octylphenol->Phenoxide - H₂O CO2 CO₂ (Pressure, Heat) Intermediate Chelated Intermediate Salicylate_Salt Disodium 5-tert-octylsalicylate Intermediate->Salicylate_Salt Rearomatization Phenoxide_ref->Intermediate + CO₂ Acid 2H⁺ (e.g., H₂SO₄) Final_Product 5-tert-Octylsalicylic Acid Salicylate_Salt_ref->Final_Product + 2H⁺

Caption: Figure 1: Kolbe-Schmitt Reaction Mechanism

Materials and Apparatus

Reagents & Chemicals Grade Supplier Example CAS Number
4-tert-Octylphenol≥97%Sigma-Aldrich140-66-9
Sodium Hydroxide (pellets)ACS Reagent, ≥97%Flinn Scientific1310-73-2
Carbon Dioxide (gas)High PurityIndustrial Gas Supplier124-38-9
Sulfuric Acid (conc.)ACS Reagent, 95-98%Fisher Scientific7664-93-9
TolueneACS Reagent, ≥99.5%Sigma-Aldrich108-88-3
MethanolACS Reagent, ≥99.8%VWR67-56-1
Deionized WaterN/AIn-house7732-18-5
Apparatus Specifications
High-Pressure Autoclave/ReactorStainless steel, capable of ≥100 atm and ≥150 °C, with stirring
Round-bottom flask250 mL, 500 mL
Reflux CondenserStandard taper joints
Heating MantleSized for flasks
Mechanical StirrerFor reactor
Buchner Funnel and FlaskSized for expected product yield
pH paper or pH meter
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Personal Protective Equipment (PPE)Safety goggles, lab coat, acid-resistant gloves

Experimental Protocol

This protocol outlines the synthesis of 5-tert-octylsalicylic acid on a laboratory scale.

Part A: Preparation of Sodium 4-tert-octylphenoxide
  • Drying: Ensure the high-pressure autoclave is clean and thoroughly dry.

  • Charge Reactor: To the autoclave, add 4-tert-octylphenol (e.g., 20.6 g, 0.1 mol) and sodium hydroxide pellets (e.g., 4.4 g, 0.11 mol).

  • Solvent Addition (Optional but recommended): Add a high-boiling inert solvent like toluene (~50 mL) to facilitate mixing and heat transfer.

  • Dehydration: Seal the reactor, leaving a vent open to a bubbler. Heat the mixture gently to ~130-140 °C with stirring. Water will be generated from the acid-base reaction and will be removed azeotropically with the solvent. Continue heating until water evolution ceases. This step is critical as the presence of water can inhibit the carboxylation.

  • Solvent Removal: After dehydration, distill off the solvent under vacuum to obtain the dry sodium 4-tert-octylphenoxide salt as a solid powder.

Part B: Carboxylation
  • Cooling: Allow the reactor containing the dry phenoxide to cool to room temperature.

  • Pressurization: Seal the reactor completely. Pressurize the autoclave with carbon dioxide gas to a pressure of 80-100 atm.[2][3]

  • Heating: Begin stirring and heat the reactor to 125-135 °C.[2][3] The pressure will increase with temperature; monitor and do not exceed the reactor's safety limits.

  • Reaction Time: Maintain these conditions for 6-8 hours. The reaction progress can be monitored by observing the pressure drop as CO₂ is consumed.

  • Cooling: After the reaction period, turn off the heat and allow the reactor to cool completely to room temperature. The internal pressure will decrease significantly.

  • Depressurization: Slowly and carefully vent the excess CO₂ pressure in a well-ventilated fume hood.

Part C: Isolation and Purification
  • Dissolution: Open the reactor and add approximately 200 mL of warm deionized water to dissolve the solid product (disodium 5-tert-octylsalicylate).

  • Acidification: Transfer the aqueous solution to a large beaker (e.g., 1 L) with stirring. Slowly and carefully add concentrated sulfuric acid dropwise. The solution will heat up, and the product will begin to precipitate. Continue adding acid until the solution is strongly acidic (pH 1-2, check with pH paper).[6]

  • Crystallization: Cool the mixture in an ice-water bath for at least 30 minutes to ensure complete precipitation of the product.[6]

  • Filtration: Collect the crude 5-tert-octylsalicylic acid by vacuum filtration using a Buchner funnel.[7] Wash the filter cake with several portions of cold deionized water to remove inorganic salts.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass or crystallization dish to air-dry or dry in a vacuum oven at a low temperature (~50-60 °C).

  • Recrystallization (Purification): Dissolve the crude product in a minimum amount of hot methanol or an ethanol/water mixture.[8] Allow the solution to cool slowly to room temperature, then in an ice bath, to form crystals. Filter the purified crystals, wash with a small amount of cold solvent, and dry thoroughly.

Workflow and Data

Caption: Figure 2: Experimental Workflow Diagram

Parameter Value Notes
Reactants
4-tert-Octylphenol20.6 g (0.1 mol)Starting material
Sodium Hydroxide4.4 g (0.11 mol)1.1 equivalents
Carbon Dioxide80-100 atmReagent and reaction medium
Reaction Conditions
Temperature125-135 °CCritical for carboxylation
Pressure80-100 atmDrives the equilibrium towards product
Time6-8 hours
Product
Theoretical Yield25.03 gBased on 0.1 mol of 4-tert-octylphenol
Expected Actual Yield17.5 - 21.3 g (70-85%)Typical yields for Kolbe-Schmitt reactions
AppearanceWhite to off-white crystalline solid
Melting Point~115 °CLiterature value for a similar compound[9]

Safety and Hazard Considerations

This synthesis involves hazardous materials and high-pressure equipment. Adherence to strict safety protocols is mandatory.

  • 4-tert-Octylphenol: Causes skin irritation and serious eye damage.[10][11] It is very toxic to aquatic life with long-lasting effects.[11][12] Avoid all personal contact, including inhalation, and wear appropriate PPE, including gloves and safety goggles.[12][13]

  • Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

  • High-Pressure Operations: The use of a high-pressure autoclave requires specialized training. Ensure the reactor is properly rated, maintained, and equipped with a rupture disc or other safety relief device. Never heat a sealed vessel without a pressure relief mechanism.

  • Sulfuric Acid: Highly corrosive. Always add acid to water, never the other way around, to control the exothermic reaction. Work in a fume hood and wear acid-resistant gloves and a face shield.

  • Waste Disposal: Neutralize all acidic and basic aqueous waste before disposal.[6] Organic waste containing toluene or methanol should be collected in a designated solvent waste container. Dispose of all chemical waste according to institutional and local regulations.

References

  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • Z. Marković, et al. (2002). Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. Zeitschrift für Naturforschung A. [Link]

  • BYJU'S. Mechanism of Kolbe's Reaction. [Link]

  • A. A. G. Shaikh, et al. (2018). Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions. ChemistrySelect. [Link]

  • Chemistry Stack Exchange. Mechanism for Kolbe Schmitt Reaction. (2025). [Link]

  • D. I. Bugaenko, et al. (2015). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. ACS Catalysis. [Link]

  • LookChem. 5-Octanoylsalicylic acid. [Link]

  • Future4200. Carboxylation of Phenols with CO2 at Atmospheric Pressure. (2016). [Link]

  • Google Patents.
  • A. Alameri. Preparation and Re-crystallization of Salicylic Acid. (2025). [Link]

  • Docsity. Synthesis and Purification of Acetylsalicylic Acid (Aspirin) via Esterification Reaction. (2019). [Link]

  • Google Patents.

Sources

Application

liquid-liquid extraction of rare earth metals using 5-tert-octylsalicylic acid

An Application Note and Protocol for the Liquid-Liquid Extraction of Rare Earth Metals using 5-tert-octylsalicylic acid Authored by: Gemini, Senior Application Scientist Abstract The separation of individual rare earth e...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Liquid-Liquid Extraction of Rare Earth Metals using 5-tert-octylsalicylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

The separation of individual rare earth elements (REEs) is a significant challenge in hydrometallurgy due to their nearly identical chemical and physical properties.[1] Liquid-liquid extraction, also known as solvent extraction, stands as the most effective and commercially viable technology for this purpose, capable of handling large volumes of dilute leach solutions and achieving high-purity products.[1][2] This application note provides a comprehensive technical guide and a detailed experimental protocol for the selective extraction and separation of trivalent rare earth metals from aqueous solutions using 5-tert-octylsalicylic acid (TOSA) as the chelating extractant. We will delve into the underlying chemical principles, provide step-by-step procedures for extraction and stripping, and discuss methods for data analysis and process optimization. This guide is intended for researchers and scientists engaged in hydrometallurgy, inorganic chemistry, and critical materials recovery.

Principles and Mechanism of Extraction

The solvent extraction of REEs using acidic extractants like 5-tert-octylsalicylic acid is governed by a cation exchange mechanism.[3] The extractant, a high-molecular-weight carboxylic acid, is dissolved in a water-immiscible organic solvent, such as kerosene. When this organic phase is brought into contact with an aqueous phase containing REE ions (REE³⁺), the acidic proton on the carboxylic acid group of the TOSA molecule is exchanged for a metal ion.

The general equilibrium for this reaction can be represented as:

REE³⁺(aq) + 3HA(org) ⇌ REEA₃(org) + 3H⁺(aq)

Where:

  • REE³⁺(aq) is the rare earth ion in the aqueous phase.

  • HA(org) represents the 5-tert-octylsalicylic acid extractant in the organic phase.

  • REEA₃(org) is the neutral metal-extractant complex formed, which is soluble in the organic phase.

  • H⁺(aq) are the protons released into the aqueous phase.

This equilibrium is highly dependent on the pH of the aqueous phase.[4] According to Le Châtelier's principle, increasing the pH (removing H⁺) will shift the equilibrium to the right, favoring the extraction of REEs into the organic phase. Conversely, decreasing the pH (adding H⁺) will shift the equilibrium to the left, causing the REEs to be stripped from the organic phase back into the aqueous phase. This pH dependency is the cornerstone of both the extraction and stripping stages.

The selectivity between different REEs arises from the slight differences in their ionic radii and, consequently, the stability of the REEA₃ complexes they form. Generally, for carboxylic acid extractants, the extraction efficiency increases with the atomic number, meaning heavy rare earth elements (HREEs) are extracted at a lower pH than light rare earth elements (LREEs).[3]

Caption: Figure 1: Chelation Mechanism of a Rare Earth Ion with TOSA.

Materials and Reagents

Reagent / Equipment Specification Supplier Example Purpose
5-tert-octylsalicylic acid (TOSA)>95% puritySigma-Aldrich, TCIExtractant
KeroseneOdorless, high purityThermo Fisher ScientificOrganic diluent
TBP or 1-OctanolReagent gradeSigma-AldrichPhase modifier (prevents third phase formation)
REE Chloride/Nitrate SaltsLaCl₃, NdCl₃, EuCl₃, YbCl₃ (99.9% purity)Alfa Aesar, StremSource of REEs for aqueous feed
Hydrochloric Acid (HCl)37%, ACS Reagent GradeVWR, Fisher ChemicalpH adjustment and stripping agent
Sodium Hydroxide (NaOH)1 M and 0.1 M solutionsJ.T. BakerpH adjustment
Deionized Water>18 MΩ·cm resistivityMillipore SystemPreparation of all aqueous solutions
Separatory Funnels250 mL, borosilicate glass with PTFE stopcocksPyrex, KimbleContacting and separating phases
Mechanical ShakerWrist-action or orbital shakerBurrell, VWREnsures thorough mixing of phases
pH MeterCalibrated with pH 4, 7, 10 buffersMettler Toledo, OrionAccurate pH measurement of aqueous phase
ICP-MS or ICP-OESInductively Coupled Plasma Mass/Optical Emission Spec.Agilent, PerkinElmerQuantitative analysis of REE concentrations
Analytical Balance, Glassware, etc.Standard laboratory grade-General lab operations

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard laboratory-scale "shake-out" test to determine the extraction and stripping performance of the TOSA system.

Preparation of Solutions

Organic Phase (0.2 M TOSA in Kerosene):

  • Weigh the required amount of 5-tert-octylsalicylic acid (MW ≈ 250.35 g/mol ). For 100 mL of 0.2 M solution, this is approximately 5.01 g.

  • Dissolve the TOSA in ~90 mL of kerosene in a 100 mL volumetric flask. A magnetic stirrer may be used to aid dissolution.

  • Expert Insight: To prevent the formation of a viscous third phase or emulsion, especially at higher metal loadings, add a phase modifier. A common choice is 5% (v/v) tributyl phosphate (TBP) or 1-octanol. Add 5 mL of the modifier.

  • Bring the final volume to 100 mL with kerosene and mix thoroughly.

Aqueous Feed (1000 ppm Total REE):

  • Prepare a stock solution containing a mixture of REEs (e.g., La, Nd, Eu, Yb) at a total concentration of 1000 mg/L (1 g/L).

  • Dissolve the calculated amounts of individual REE chloride or nitrate salts in deionized water in a 1 L volumetric flask.

  • Add a small amount of HCl (e.g., 1 mL of 1 M HCl) to prevent hydrolysis and keep the metals in solution.

  • Fill to the mark with deionized water and mix until all salts are dissolved.

Stripping Solution (2 M HCl):

  • Prepare a 2 M HCl solution by diluting concentrated HCl (approx. 12.1 M) in deionized water. Always add acid to water.

Extraction Procedure
  • Phase Contact: Pipette 20 mL of the aqueous feed solution and 20 mL of the organic TOSA solution into a 100 mL or larger separatory funnel. This establishes an organic-to-aqueous (O/A) phase ratio of 1:1.

  • pH Adjustment: Using a calibrated pH meter, adjust the initial pH of the aqueous phase to a desired starting point (e.g., pH 2.0) by dropwise addition of 0.1 M NaOH or 0.1 M HCl. This is a critical step, as extraction is highly pH-dependent.[5]

  • Equilibration: Stopper the funnel securely and shake vigorously for a predetermined contact time, typically 15-30 minutes, to ensure equilibrium is reached.[6] Vent the funnel periodically to release any pressure buildup.

  • Phase Separation: Place the funnel in a ring stand and allow the organic and aqueous phases to separate completely. This may take 5 to 20 minutes. The organic phase (kerosene) will be the top layer.

  • Sampling:

    • Carefully drain the lower aqueous phase (the "raffinate") into a labeled sample vial.

    • Drain the upper organic phase (the "loaded organic") through the top of the funnel into a separate labeled vial to avoid cross-contamination.

  • Analysis: Analyze the REE concentration in the raffinate using ICP-MS or ICP-OES. The concentration in the loaded organic can be determined by mass balance.

  • Repeat: Repeat this procedure at different equilibrium pH values (e.g., 2.5, 3.0, 3.5, 4.0, 4.5, 5.0) to determine the extraction behavior as a function of pH.

Stripping (Back-Extraction) Procedure
  • Phase Contact: Take 15 mL of the "loaded organic" phase from a successful extraction run and place it into a clean separatory funnel.

  • Add 15 mL of the 2 M HCl stripping solution (O/A ratio = 1:1).

  • Equilibration: Shake the funnel for 15-30 minutes. The high concentration of H⁺ ions will drive the extraction equilibrium in reverse, moving the REE ions back into the aqueous phase.[7][8]

  • Phase Separation: Allow the phases to disengage.

  • Sampling:

    • Drain the lower aqueous phase (the "strip liquor" or "product") into a sample vial.

    • The remaining organic phase is the "barren" or "stripped" organic.

  • Analysis: Analyze the REE concentration in the aqueous strip liquor to determine the stripping efficiency.

Experimental_Workflow Figure 2: Liquid-Liquid Extraction & Stripping Workflow prep_aq Prepare Aqueous Feed (e.g., 1000 ppm REE) mix 1. Mix Phases & Adjust pH (Separatory Funnel, O/A = 1:1) prep_aq->mix prep_org Prepare Organic Phase (0.2 M TOSA in Kerosene) prep_org->mix shake 2. Shake for 15-30 min (Equilibration) mix->shake separate 3. Allow Phase Separation shake->separate raffinate Aqueous Raffinate (Analyzed for REE) separate->raffinate Bottom Layer loaded_org Loaded Organic (Contains REE-TOSA Complex) separate->loaded_org Top Layer strip_mix 4. Mix Loaded Organic with Stripping Agent (2M HCl) loaded_org->strip_mix strip_shake 5. Shake for 15-30 min (Stripping) strip_mix->strip_shake strip_separate 6. Allow Phase Separation strip_shake->strip_separate product Aqueous Product (Concentrated REE Solution) strip_separate->product Bottom Layer barren_org Barren Organic (Can be recycled) strip_separate->barren_org Top Layer

Caption: Figure 2: Liquid-Liquid Extraction & Stripping Workflow.

Data Analysis and Calculations

The effectiveness of the extraction process is quantified using three key parameters:

  • Distribution Ratio (D): The ratio of the concentration of a metal in the organic phase to its concentration in the aqueous phase at equilibrium.

    • Formula: D = [REE]org / [REE]aq

    • Where: [REE]org = ([REE]initial_aq - [REE]final_aq) * (Vaq / Vorg)

  • Percentage Extraction (%E): The percentage of the metal transferred from the aqueous to the organic phase.

    • Formula: %E = (D / (D + (Vaq / Vorg))) * 100

    • For a 1:1 phase ratio, this simplifies to: %E = (D / (D + 1)) * 100

  • Separation Factor (β): A measure of the ability of the system to separate two different metals, REE₁ and REE₂.[1]

    • Formula: β(REE₁/REE₂) = D(REE₁) / D(REE₂)

    • A high separation factor (β >> 1) indicates good separation is possible.

Illustrative Data Table

The following table presents hypothetical but realistic data for the extraction of four REEs at different pH values using the TOSA system.

pH%E (La) %E (Nd) %E (Eu) %E (Yb) β (Nd/La) β (Yb/Eu)
2.55.210.525.165.32.15.6
3.015.830.255.490.12.36.8
3.540.165.885.298.52.911.1
4.075.390.697.1>99.53.1>15
4.592.198.2>99.5>99.54.5-

This data is for illustrative purposes only.

Troubleshooting

Problem Potential Cause(s) Solution(s)
Emulsion / "Third Phase" Formation High metal loading in the organic phase; Insufficient phase modifier; pH is too high causing precipitation.Decrease metal concentration in the feed; Increase modifier concentration (e.g., from 5% to 10% TBP); Check for and operate below the precipitation pH of the REEs.
Poor Phase Disengagement Emulsion formation; High viscosity of the organic phase.See above; Ensure adequate modifier is used; Gentle swirling after shaking can help break the emulsion.
Low Extraction Efficiency pH is too low; Insufficient contact time; Low extractant concentration.Increase the equilibrium pH of the aqueous phase; Increase shaking time to 30-60 minutes; Increase TOSA concentration in the organic phase.
Incomplete Stripping Stripping acid concentration is too low; Insufficient contact time.Increase HCl or H₂SO₄ concentration (e.g., from 2M to 4M); Increase stripping contact time. Heavy REEs often require stronger acid conditions for efficient stripping.[2][8]

Conclusion

5-tert-octylsalicylic acid serves as an effective chelating extractant for the separation of rare earth elements via liquid-liquid extraction. The process is critically dependent on precise pH control, which allows for both the selective extraction of REEs from an aqueous feed and their subsequent recovery into a clean, concentrated acidic solution. By systematically varying parameters such as pH, extractant concentration, and phase ratio, researchers can optimize the separation of adjacent REEs, paving the way for the development of efficient, multi-stage hydrometallurgical circuits for producing high-purity rare earth products.

References

  • Impact of Organic Acids on the Extraction of Rare Earth Elements: Mechanisms and Optimization. (n.d.). U.S. Department of Energy - Office of Scientific and Technical Information. [Link]

  • Battsengel, A., Batnasan, A., Haga, K., & Takala, H. (2020). Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA. Scientific Research Publishing. [Link]

  • Effect of Organic Extractants on the Extraction of Rare Earth Elements from Sulphuric Acid Leach Liquor. (2018). Atlantis Press. [Link]

  • Kola, S. R., et al. (2019). Concentration and Separation of Heavy Rare-Earth Metals at Stripping Stage. MDPI. [Link]

  • Extraction of rare earths and yttrium with high molecular weight carboxylic acids. (2019). ResearchGate. [Link]

  • Stripping rare earth elements and iron from D2EHPA during zinc solvent extraction. (2011). SciSpace. [Link]

  • Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II). (2021). Frontiers Media S.A.. [Link]

  • Selection of Extractant in Rare Earth Solvent Extraction System. (2019). International Journal of Recent Technology and Engineering. [Link]

  • Vander Hoogerstraete, T., et al. (2018). Mechanism for Solvent Extraction of Lanthanides from Chloride Media by Basic Extractants. SciSpace. [Link]

  • Studies on the solvent extraction of trivalent lanthanides with hexafluoroacetylacetone (HFAA) and tri. (n.d.). Indian Academy of Sciences. [Link]

  • Effect of pH and citric acid on the extraction of easily accessible rare earth elements from a Middle Kittanning coal seam underclay. (n.d.). American Chemical Society. [Link]

  • Figure 1. Effect of solution pH on the extraction of REE. (n.d.). ResearchGate. [Link]

Sources

Method

5-tert-octylsalicylic acid as a chelating ligand in coordination chemistry

Application Note: 5-tert-Octylsalicylic Acid as a Chelating Ligand in Coordination Chemistry Executive Summary In advanced coordination chemistry, the rational design of ligands dictates the stability, solubility, and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-tert-Octylsalicylic Acid as a Chelating Ligand in Coordination Chemistry

Executive Summary

In advanced coordination chemistry, the rational design of ligands dictates the stability, solubility, and photophysical properties of the resulting metal complexes. 5-tert-octylsalicylic acid (5-tOSA) represents a highly specialized amphiphilic ligand. While its salicylic acid moiety provides a classic bidentate (O,O') coordination environment via carboxylate and phenolic hydroxyl groups, the addition of the bulky, highly hydrophobic tert-octyl (1,1,3,3-tetramethylbutyl) group fundamentally alters its physicochemical behavior[1].

As a Senior Application Scientist, I have structured this guide to explore the two most high-value applications of 5-tOSA: Enzyme-Amplified Lanthanide Luminescence (EALL) for ultrasensitive bioassays[2], and Lipophilic Transition Metal Chelation for solvent extraction and polymer stabilization[3].

Part 1: Mechanistic Principles of 5-tOSA Coordination

The "Antenna Effect" in Lanthanide Luminescence (Tb³⁺/Eu³⁺)

Lanthanide ions like Terbium (Tb³⁺) and Europium (Eu³⁺) exhibit exceptionally long emission lifetimes (up to milliseconds) and sharp emission peaks, making them ideal for Time-Resolved Fluorescence (TRF) assays[2]. However, their direct excitation is highly inefficient due to Laporte-forbidden f-f transitions.

5-tOSA acts as a highly efficient "antenna ligand." When coordinated to Tb³⁺, the aromatic ring of 5-tOSA strongly absorbs UV light and transfers this energy via its triplet state to the resonance level of the lanthanide ion (e.g., the ⁵D₄ state of Tb³⁺). The Causality of the tert-octyl group: Water molecules are notorious quenchers of lanthanide luminescence due to O-H vibrational overtones. The massive steric bulk of the tert-octyl group acts as a hydrophobic shield, effectively excluding water from the inner coordination sphere of the ternary Tb³⁺-EDTA-5-tOSA complex, thereby exponentially increasing the quantum yield[2].

EALL_Pathway Substrate tert-Octylsalicylphosphate (Non-fluorescent) Ligand 5-tert-Octylsalicylic Acid (Free Ligand) Substrate->Ligand Dephosphorylation Enzyme Alkaline Phosphatase (ALP Label) Enzyme->Substrate Enzymatic Cleavage Ternary Tb³⁺-EDTA-5-tOSA Ternary Complex Ligand->Ternary + Tb³⁺/EDTA (pH 9.0) Signal Time-Resolved Fluorescence (TRF) Ternary->Signal UV Excitation (320 nm) Emission (545 nm)

Fig 1. Enzyme-Amplified Lanthanide Luminescence (EALL) signaling pathway.

Lipophilic Transition Metal Chelation (Zn²⁺, Cu²⁺, Sn²⁺)

Beyond luminescence, 5-tOSA is a premier ligand for liquid-liquid extraction and the formulation of metal-based color developers[4]. Standard salicylic acid forms water-soluble complexes with transition metals. By contrast, the tert-octyl tail of 5-tOSA drives the partition coefficient (LogP) up to ~5.8[1]. When 5-tOSA coordinates with Cu²⁺ or Zn²⁺, it forms a neutral [M(5-tOSA)₂] complex that is entirely insoluble in water but highly soluble in non-polar organic solvents like toluene or xylene[3].

Part 2: Quantitative Data & Ligand Profiling

To justify the selection of 5-tOSA over standard chelators, we must evaluate its thermodynamic and partition properties. The table below summarizes the critical parameters governing its behavior in biphasic and luminescent systems.

Table 1: Comparative Ligand Properties in Coordination Chemistry

LigandPredicted LogPCoordination ModePrimary Metal TargetsLuminescence Enhancement (Tb³⁺)Key Application
Salicylic Acid 2.2Bidentate (O,O')Fe³⁺, Cu²⁺LowGeneral Aqueous Chelation
5-tOSA 5.8[1]Bidentate (O,O')Tb³⁺, Eu³⁺, Zn²⁺, Cu²⁺Ultra-High (Antenna Effect)TRF Assays, Solvent Extraction

Part 3: Self-Validating Experimental Protocols

Protocol A: Time-Resolved Fluorimetric Detection using the Tb³⁺-5-tOSA Complex

This protocol details the generation of the luminescent ternary complex for ultrasensitive biomarker detection[2].

Step 1: Enzymatic Cleavage (Ligand Generation)

  • Action: Incubate the biological sample (containing Alkaline Phosphatase-conjugated antibodies) with 1.0 mM tert-octylsalicylphosphate in a 0.1 M Tris-HCl buffer (pH 9.0) for 30 minutes at 37°C.

  • Causality: ALP optimally dephosphorylates the substrate at alkaline pH. The non-fluorescent substrate is converted into the active chelator, 5-tOSA.

Step 2: Ternary Complex Formation

  • Action: Add a developing solution containing 1.0 mM TbCl₃ and 1.0 mM EDTA in a 0.1 M NaOH/Glycine buffer (pH 9.0).

  • Causality: EDTA acts as a primary chelator that wraps around the Tb³⁺ ion, displacing quenching water molecules. The newly generated 5-tOSA binds to the remaining coordination sites, forming a highly stable, luminescent Tb³⁺-EDTA-5-tOSA ternary complex. The pH of 9.0 ensures the phenolic hydroxyl group of 5-tOSA is fully deprotonated for optimal O,O'-coordination[2].

Step 3: Time-Resolved Measurement

  • Action: Excite the sample at 320 nm and measure emission at 545 nm using a fluorometer with a delay time of 400 µs and a gate time of 400 µs.

  • Causality: The 400 µs delay allows all short-lived background autofluorescence (typically <10 ns from biological proteins) to decay completely, resulting in a near-zero background and ultra-high signal-to-noise ratio.

  • Self-Validation Step: Run a parallel blank containing the Tb³⁺-EDTA developing solution but no ALP. The TRF signal must be negligible. If a signal is detected, it indicates heavy metal contamination or premature substrate hydrolysis.

Protocol B: Liquid-Liquid Extraction of Cu(II) using 5-tOSA

This protocol leverages the extreme lipophilicity of 5-tOSA for transition metal extraction[3].

Extraction_Workflow AqPhase Aqueous Phase [Cu(H₂O)₆]²⁺ Interface Biphasic Interface Deprotonation (pH 5.5) AqPhase->Interface Mass Transfer OrgPhase Organic Phase [Cu(5-tOSA)₂] Complex Interface->OrgPhase Chelation via O,O'-donors Validation ICP-MS Validation (Raffinate Analysis) OrgPhase->Validation Phase Separation

Fig 2. Liquid-Liquid Extraction Workflow of Transition Metals using 5-tOSA.

Step 1: Aqueous Phase Preparation

  • Action: Prepare a 0.01 M CuSO₄ solution in a 0.1 M sodium acetate buffer adjusted to pH 5.5.

  • Causality: A slightly acidic to neutral pH is required to facilitate the deprotonation of the carboxylic acid group of 5-tOSA at the biphasic interface without causing the aqueous precipitation of copper as Cu(OH)₂.

Step 2: Organic Phase Preparation

  • Action: Dissolve 0.05 M 5-tOSA in toluene.

  • Causality: The tert-octyl group provides exceptional solubility in non-polar aromatic solvents, which is essential for creating a distinct phase boundary[3].

Step 3: Biphasic Extraction

  • Action: Mix equal volumes of the aqueous and organic phases. Agitate vigorously for 15 minutes at 25°C, then allow phase separation in a separatory funnel.

  • Causality: Mechanical agitation maximizes the interfacial surface area, driving the mass transfer of Cu²⁺ into the organic phase as the neutral, lipophilic [Cu(5-tOSA)₂] complex.

  • Self-Validation Step: Perform ICP-MS analysis on the aqueous raffinate (the remaining water phase). A reduction of Cu²⁺ concentration by >95% validates the success of the lipophilic chelation. Visually, the organic phase will exhibit a distinct color change (green/blue) indicative of the d-d transitions of the coordinated Cu(II) center.

References

  • Ultrasensitive bioanalytical assays using time-resolved fluorescence detection Source: ResearchGate URL
  • EP0338808B1 - Alkyl salicylate resin for carbonless copy paper and imaging use Source: Google Patents URL
  • 5-tert-octylsalicylic acid (C15H22O3)
  • Color developer composition - EP0334642A2 Source: Google Patents URL

Sources

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of 5-tert-Octylsalicylic Acid

Introduction & Scope 5-tert-octylsalicylic acid (5-TOSA) is a highly lipophilic salicylic acid derivative frequently utilized as a specialized extractant, an intermediate in chemical synthesis, and a lipophilic additive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

5-tert-octylsalicylic acid (5-TOSA) is a highly lipophilic salicylic acid derivative frequently utilized as a specialized extractant, an intermediate in chemical synthesis, and a lipophilic additive in advanced materials. Accurate quantification of this compound is critical for quality control, reaction monitoring, and pharmacokinetic profiling.

This application note details the development and validation of a robust Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for 5-TOSA. The protocol is designed to be a self-validating system, ensuring high reproducibility and scientific rigor in compliance with global regulatory standards[1].

Mechanistic Grounding: The Causality of Chromatographic Choices

As an analytical scientist, method development must be driven by the physicochemical properties of the analyte rather than trial and error. 5-TOSA possesses a hydrophilic salicylic acid core (a carboxylic acid group with a pKa​ of ~3.0 and an ortho-phenolic hydroxyl group) attached to a bulky, highly hydrophobic tert-octyl (1,1,3,3-tetramethylbutyl) chain. This dual nature dictates the following chromatographic parameters:

  • Column Selection (Hydrophobic Dominance): Due to the massive hydrophobic contribution of the tert-octyl group (estimated LogP > 5.5), 5-TOSA exhibits excessive retention on standard columns if the mobile phase is too aqueous. A high-efficiency C18 column is selected to provide sufficient theoretical plates via hydrophobic interaction.

  • Mobile Phase & pH Control (Ionization Suppression): The carboxylic acid moiety will partially ionize at a neutral pH, leading to split peaks, severe peak tailing, and irreproducible retention times. To enforce a single protonated state, the mobile phase pH must be strictly maintained at least 2 units below the pKa​ . We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) as the aqueous phase. Acetonitrile (MeCN) is chosen over methanol as the organic modifier due to its lower viscosity and superior elution strength for bulky alkyl-aromatic groups.

  • UV Detection (Electronic Transitions): Salicylic acid derivatives exhibit primary UV absorption maxima around 230–240 nm (π-π* transition of the aromatic ring) and ~300–310 nm (n-π* transition involving the conjugated carbonyl)[2][3]. While 310 nm provides superior selectivity against non-conjugated baseline interferences, 240 nm offers maximum sensitivity. We monitor at 240 nm to optimize the Limit of Detection (LOD).

Method Development Workflow

Workflow Step1 1. Analyte Profiling (pKa ~3.0, High LogP) Step2 2. Column Selection (C18, 150x4.6mm) Step1->Step2 Hydrophobic nature Step3 3. Mobile Phase Tuning (MeCN / 0.1% TFA) Step2->Step3 Suppress ionization Step4 4. UV Optimization (Detection at 240 nm) Step3->Step4 Maximize S/N ratio Step5 5. ICH Q2(R2) Validation (System Suitability) Step4->Step5 Ensure reliability

Workflow for 5-tert-octylsalicylic acid HPLC-UV method development and ICH validation.

Experimental Protocols & Methodologies

Reagents and Materials
  • 5-tert-octylsalicylic acid reference standard (Purity ≥ 99.0%).

  • HPLC-grade Acetonitrile (MeCN) and Water (Milli-Q, 18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS or HPLC grade.

  • 0.22 µm PTFE syringe filters (Nylon filters must be avoided to prevent hydrophobic adsorption of the analyte).

Step-by-Step Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-TOSA into a 10 mL volumetric flask. Add 8 mL of HPLC-grade MeCN. Sonicate for 5 minutes to ensure complete dissolution of the lipophilic solid, then make up to the mark with MeCN.

  • Working Standards: Serially dilute the stock solution using the optimized mobile phase (80:20 MeCN:Water) to yield calibration levels of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Dissolve the target sample in MeCN to an expected concentration of ~50 µg/mL. Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Optimized HPLC Conditions

To ensure the system is self-validating, a System Suitability Test (SST) must be performed prior to every sequence. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area for six replicate injections is ≤ 2.0%, the theoretical plate count (N) is ≥ 5000, and the tailing factor ( Tf​ ) is ≤ 1.5.

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationCausality / Rationale
Column C18 (150 mm × 4.6 mm, 5 µm)High carbon load retains the lipophilic tert-octyl group.
Mobile Phase Isocratic; 80% MeCN : 20% Water (0.1% TFA)MeCN ensures elution; TFA suppresses -COOH ionization.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; balances backpressure.
Column Temp. 30 °CStabilizes retention times against ambient fluctuations.
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity.
Detection UV at 240 nmCaptures the primary π-π* aromatic transition.
Run Time 10 minutesEnsures complete elution of 5-TOSA and potential impurities.

Method Validation (ICH Q2(R2) Compliance)

The developed method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[1]. This framework ensures the analytical procedure is scientifically sound, reproducible, and defensible[4].

  • Linearity and Range: Evaluated across six concentration levels (1–100 µg/mL). The correlation coefficient ( R2 ) exceeded the 0.999 threshold, demonstrating a highly proportional response.

  • LOD and LOQ: Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve using the formulas LOD=3.3(σ/S) and LOD=10(σ/S) [1][4].

  • Precision and Accuracy: Intra-day and inter-day precision were evaluated by injecting three concentration levels in hexaplicate. Accuracy was confirmed via recovery studies by spiking known amounts of 5-TOSA into a blank matrix, yielding recoveries well within the 98.0% – 102.0% acceptance window.

Table 2: ICH Q2(R2) Method Validation Summary

Validation ParameterExperimental ResultICH Acceptance Criteria
Linearity Range 1.0 – 100 µg/mL R2 ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (RSD%) 0.8% – 1.2%≤ 2.0%
Inter-day Precision (RSD%) 1.1% – 1.6%≤ 2.0%
Accuracy (Recovery %) 98.5% – 101.2%98.0% – 102.0%

Conclusion

This protocol establishes a highly reliable, self-validating HPLC-UV method for the quantification of 5-tert-octylsalicylic acid. By strategically addressing the analyte's high lipophilicity and ionizable core through optimized pH control (0.1% TFA) and organic modifier selection (80% MeCN), the method achieves baseline resolution, excellent peak symmetry, and full compliance with ICH Q2(R2) validation standards.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl. URL:[Link]

  • HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal. URL:[Link]

  • Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid. MDPI. URL:[Link]

Sources

Method

Application Note: Synthesis and Characterization of Transition Metal Complexes with 5-tert-Octylsalicylic Acid

Target Audience: Materials Scientists, Formulation Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Mechanistic Insights 5-tert-Octylsalicylic acid (5-TO...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Formulation Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Mechanistic Insights

5-tert-Octylsalicylic acid (5-TOSA) is a highly specialized, lipophilic aromatic carboxylic acid utilized extensively in the synthesis of advanced transition metal complexes. The strategic positioning of the bulky tert-octyl group at the 5-position fundamentally alters the physicochemical profile of the salicylate moiety. By driving the octanol/water partition coefficient (log Kow​ ) above 3.8[1], the ligand imparts extreme hydrophobicity to its resulting metal complexes.

From a coordination chemistry perspective, transition metals such as Zn(II), Cu(II), and Ni(II) coordinate with 5-TOSA via the carboxylate oxygen and the deprotonated phenolic hydroxyl group, forming a thermodynamically stable six-membered chelate ring. The standard stoichiometry for divalent metals is ML₂. The steric bulk of the tert-octyl groups effectively shields the metal center, preventing the axial coordination of water molecules. This structural feature is critical for downstream applications: it ensures exceptional solvent resistance when the complexes are used as color developers in pressure-sensitive recording papers[2][3], and it allows them to function as highly effective, non-leaching stabilizers for oil-in-water cosmetic emulsions[4].

Experimental Methodologies

To accommodate both high-purity laboratory synthesis and scalable industrial production, two distinct protocols are detailed below.

Protocol A: Aqueous Co-Precipitation (High Purity)

This method leverages the pH-dependent solubility of 5-TOSA to drive the coordination reaction. By first forming the water-soluble alkali metal salt, the ligand is fully dissociated and primed for rapid, stoichiometric chelation with the transition metal[3].

Materials & Reagents:

  • 5-tert-Octylsalicylic acid (5-TOSA, >98% purity)

  • 1.0 M Sodium Hydroxide (NaOH) aqueous solution

  • Transition metal salt (e.g., ZnSO4​⋅7H2​O , CuSO4​⋅5H2​O , or NiCl2​⋅6H2​O )

  • Ethanol (Absolute)

  • Deionized (DI) water

Step-by-Step Procedure:

  • Ligand Solubilization: Suspend 10.0 g of 5-TOSA in 50 mL of a 1:1 (v/v) ethanol/DI water mixture. Causality: The ethanol acts as a necessary co-solvent to overcome the extreme initial hydrophobicity of the tert-octyl chain, allowing the base to interact with the carboxylic acid.

  • Deprotonation: Under continuous magnetic stirring, add 1.0 M NaOH dropwise until the suspension transitions to a clear solution. Monitor the pH continuously; halt the addition when the pH stabilizes between 8.0 and 8.5.

    • Self-Validation Check: A completely clear solution confirms the quantitative conversion to sodium 5-tert-octylsalicylate.

    • Critical Parameter: If pH > 9.0, transition metal hydroxides (e.g., Zn(OH)2​ ) will co-precipitate in the next step, contaminating the product.

  • Metal Solution Preparation: Dissolve the transition metal salt (0.5 molar equivalents relative to 5-TOSA) in 30 mL of DI water.

  • Coordination Reaction: Heat the sodium 5-TOSA solution to 40°C. Add the transition metal solution dropwise over 15 minutes. Causality: Slow addition prevents the occlusion of unreacted sodium salts within the rapidly forming precipitate matrix.

  • Precipitation and Maturation: A dense precipitate will form immediately as the hydrophobic M(5-TOSA)2​ complex crashes out of the aqueous phase. Maintain stirring at 40°C for an additional 1 hour to ensure complete coordination and particle maturation.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with 3 x 50 mL of hot DI water to remove highly soluble sodium sulfate or sodium chloride byproducts.

  • Drying: Dry the purified complex in a vacuum oven at 60°C for 24 hours to constant weight.

Protocol B: Solvent-Free Melt Synthesis (Industrial Scale)

This protocol is optimized for the bulk production of Zinc-5-TOSA complexes, bypassing the need for large volumes of aqueous solvents. It utilizes ammonium bicarbonate as a transient catalyst to facilitate solid-state proton exchange[1].

Step-by-Step Procedure:

  • Dry Blending: In a high-shear mixer, combine 5-TOSA and Zinc Oxide (ZnO) in a strict 2:1 molar ratio. Add Ammonium Bicarbonate ( NH4​HCO3​ ) at 5% w/w relative to the total mass[1].

  • Melt Phase Initiation: Transfer the blended powder to a jacketed reactor and heat to 140–150°C.

    • Causality: At this temperature, the ammonium bicarbonate decomposes into NH3​ , CO2​ , and H2​O . The localized moisture and ammonia vapor create a micro-environment that catalyzes the reaction between the solid ZnO and the melting 5-TOSA without requiring a bulk solvent.

  • Reaction Progression: Agitate the melt continuously.

    • Self-Validation Check: The reaction is complete when the opaque slurry transitions into a clear, homogeneous molten resin, and water vapor evolution ceases.

  • Solidification and Milling: Discharge the molten complex onto a cooling belt. Once solidified to room temperature, mill the brittle resin to the desired particle size specification.

Physicochemical Properties & Data Presentation

The following table summarizes the expected quantitative and qualitative data for the synthesized complexes, providing benchmarks for quality control and formulation compatibility.

Metal ComplexAppearanceExpected Yield (%)Solubility (Water)Solubility (Organic/Lipid)Primary Commercial Application
Zn(5-TOSA)₂ White to off-white powder> 92%InsolubleHighColor developer[2], polymer stabilizer
Cu(5-TOSA)₂ Pale green/blue powder> 88%InsolubleModerate to HighAntimicrobial additive, catalyst
Ni(5-TOSA)₂ Light green powder> 85%InsolubleModerateUV stabilizer, specialized developer[3]

Workflow Visualization

SynthesisWorkflow LIG 5-tert-Octylsalicylic Acid (Lipophilic Ligand) ALK Alkaline Dissolution (NaOH / KOH, pH 8.5) LIG->ALK Deprotonation INT Alkali Metal 5-TOSA (Aqueous Intermediate) ALK->INT Solubilization RXN Coordination Reaction (40°C, Vigorous Stirring) INT->RXN Ligand Donor MET Transition Metal Salt (Zn²⁺, Cu²⁺, Ni²⁺) MET->RXN Metal Acceptor PPT Complex Precipitation (Hydrophobic Collapse) RXN->PPT Chelation PUR Filtration & Washing (Removal of Byproducts) PPT->PUR Separation FIN Purified Metal Complex (M(5-TOSA)₂) PUR->FIN Vacuum Drying

Workflow for the aqueous co-precipitation synthesis of metal-5-TOSA complexes.

References

  • Title: US5034370A - Color developer for pressure-sensitive recording paper Source: Google Patents URL
  • Title: US5667789A - Salicylic acid derivative as a stabilizer for an oil-in-water emulsion Source: Google Patents URL
  • Title: EP0338808B1 - Alkyl salicylate resin for carbonless copy paper and imaging use Source: Google Patents URL
  • Title: EP0334642A2 - Color developer composition Source: Google Patents URL

Sources

Application

using 5-tert-octylsalicylic acid for polymer stabilization and modification

Application Note: 5-tert-Octylsalicylic Acid for Polymer Stabilization and Modification Executive Summary 5-tert-Octylsalicylic acid (5-t-OSA) is a highly versatile, lipophilic aromatic carboxylic acid utilized extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-tert-Octylsalicylic Acid for Polymer Stabilization and Modification

Executive Summary

5-tert-Octylsalicylic acid (5-t-OSA) is a highly versatile, lipophilic aromatic carboxylic acid utilized extensively in polymer science. While unsubstituted salicylic acid suffers from poor compatibility with non-polar polymer matrices and a tendency to "bloom" (exude to the surface), the addition of the bulky 1,1,3,3-tetramethylbutyl (tert-octyl) group dramatically enhances its hydrophobicity. This structural modification allows 5-t-OSA and its metal salts to serve as highly effective UV photostabilizers, thermal stabilizers for halogen-containing polymers (like PVC), and co-monomers for functional resin synthesis.

This application note provides researchers and formulation scientists with an authoritative guide to the mechanistic principles, physicochemical properties, and validated experimental protocols for utilizing 5-t-OSA in advanced polymer systems.

Mechanistic Principles of Stabilization

The utility of 5-t-OSA in polymer matrices is driven by two distinct chemical pathways: photophysical energy dissipation and chemical scavenging.

1.1. Photostabilization via ESIPT Salicylic acid derivatives are potent UV absorbers due to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT)[1]. When the 5-t-OSA molecule absorbs ultraviolet radiation, it undergoes a rapid (<100 femtoseconds) tautomerization. The proton from the phenolic hydroxyl group transfers to the adjacent carbonyl oxygen, shifting the molecule from an enol form to a keto form in the excited state[2]. This keto tautomer then decays back to the ground state non-radiatively, releasing the absorbed UV energy as harmless thermal energy. The bulky tert-octyl group ensures the molecule remains anchored within the polymer matrix during this continuous cycle, preventing photodegradation of the polymer backbone.

1.2. Thermal Stabilization of Halogenated Polymers In polyvinyl chloride (PVC) and other halogen-containing polymers, thermal stress initiates a catastrophic "zipper" dehydrochlorination reaction, releasing hydrochloric acid (HCl) which auto-catalyzes further polymer degradation[3]. Metal salts of 5-t-OSA (particularly zinc and calcium salts) act as secondary stabilizers. They scavenge the evolved HCl by forming metal chlorides and free 5-t-OSA, effectively halting the degradation cascade while maintaining excellent optical clarity in the polymer melt.

G Start 5-tert-Octylsalicylic Acid (Polymer Additive) Branch1 Photostabilization (UV Absorber) Start->Branch1 Branch2 Thermal Stabilization (PVC Scavenger) Start->Branch2 Branch3 Polymer Modification (Resin Synthesis) Start->Branch3 ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Branch1->ESIPT HCl HCl Scavenging (Zn/Ca Salts) Branch2->HCl Condense Condensation with Aldehydes/Styrene Branch3->Condense Heat Non-radiative Decay (Heat Dissipation) ESIPT->Heat Dehydro Prevents Zipper Dehydrochlorination HCl->Dehydro Color Color Developer Resins (Thermosensitive Paper) Condense->Color

Mechanistic pathways of 5-tert-octylsalicylic acid in polymer stabilization and modification.

Physicochemical Profile

To successfully formulate with 5-t-OSA, its quantitative parameters must be strictly accounted for. The table below summarizes the critical data required for stoichiometric calculations and phase-compatibility assessments.

PropertyValue / Description
Chemical Name 5-tert-Octylsalicylic acid; 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzoic acid
CAS Number 16094-35-2[4]
Molecular Formula C15H22O3[5]
Molecular Weight 250.33 g/mol
Monoisotopic Mass 250.15689 Da[5]
Predicted XlogP 5.8 (Indicates high lipophilicity/hydrophobicity)[5]
Key Structural Feature Bulky lipophilic 1,1,3,3-tetramethylbutyl group at the 5-position
Polymer Compatibility PVC, Polyolefins, Thermosensitive Resins, O/W Emulsions[6]

Experimental Protocols

Protocol 1: Synthesis of Zinc 5-tert-Octylsalicylate (Zn-5-t-OSA) for PVC Stabilization

Zinc salts of 5-t-OSA are highly effective primary/secondary stabilizers in PVC. This protocol outlines the aqueous precipitation method for synthesizing the zinc complex.

Materials:

  • 5-tert-Octylsalicylic acid (CAS 16094-35-2)

  • Sodium hydroxide (NaOH), 1.0 M aqueous solution

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O), 0.5 M aqueous solution

  • Deionized (DI) water and Ethanol

Step-by-Step Methodology:

  • Saponification: Suspend 10.0 g (approx. 40 mmol) of 5-t-OSA in 50 mL of a 1:1 Ethanol/DI water mixture. Slowly add 40 mL of 1.0 M NaOH under continuous magnetic stirring at 60°C until the solution becomes completely clear.

  • pH Adjustment: Verify the pH of the sodium 5-tert-octylsalicylate solution. Adjust to exactly pH 7.5 - 8.0 using dilute NaOH or HCl if necessary.

  • Metathesis Reaction: Heat the solution to 70°C. Using an addition funnel, add 40 mL of 0.5 M ZnSO₄ dropwise over 30 minutes. A fine white precipitate of Zn-5-t-OSA will form immediately.

  • Maturation & Filtration: Maintain stirring at 70°C for an additional 1 hour to allow particle ripening. Vacuum filter the precipitate while warm.

  • Washing & Drying: Wash the filter cake three times with hot DI water to remove residual sodium sulfate. Dry the product in a vacuum oven at 80°C for 12 hours.

  • Self-Validation (QC): Perform FTIR spectroscopy. The disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) and the shift of the carbonyl C=O stretch from ~1660 cm⁻¹ to ~1550 cm⁻¹ confirms successful carboxylate-metal coordination.

Causality & Mechanistic Insight: Neutralization must be strictly controlled to pH < 8.0. If the pH is too high, the addition of zinc sulfate will precipitate zinc hydroxide (Zn(OH)₂), contaminating the stabilizer and rendering it ineffective in the polymer melt.

Protocol 2: Compounding and Extrusion of Stabilized PVC

Pure zinc stabilizers can cause "zinc burning" (sudden blackening of the polymer) because the byproduct, ZnCl₂, is a strong Lewis acid that catalyzes further PVC degradation. Therefore, Zn-5-t-OSA is formulated synergistically with calcium stearate.

Materials:

  • PVC Resin (K-value 65-67)

  • Zn-5-t-OSA (Synthesized in Protocol 1)

  • Calcium Stearate (CaSt₂)

  • Epoxidized Soybean Oil (ESBO)

Step-by-Step Methodology:

  • Dry Blending: In a high-speed mixer, combine 100 parts per hundred resin (phr) of PVC, 2.0 phr of ESBO, 1.0 phr of CaSt₂, and 0.5 phr of Zn-5-t-OSA.

  • Thermal Mixing: Mix at 3000 RPM until the frictional heat raises the powder temperature to 110°C. This ensures the lipophilic 5-t-OSA salt and ESBO thoroughly coat and penetrate the PVC grains.

  • Cooling: Transfer to a cooling mixer and reduce the temperature to 40°C to prevent premature agglomeration.

  • Extrusion: Feed the dry blend into a twin-screw extruder with a temperature profile of 160°C / 175°C / 185°C / 190°C (feed to die).

  • Self-Validation (QC): Perform a Congo Red test (ISO 182-1). Place a 50 mg sample of the extruded PVC in a test tube at 200°C with Congo Red paper suspended above. The time taken for the paper to turn blue indicates the thermal stability limit. A well-stabilized sample should exceed 60 minutes.

Causality & Mechanistic Insight: Calcium stearate acts as a synergist by reacting with the detrimental ZnCl₂ byproduct, regenerating the zinc stabilizer and forming harmless CaCl₂. The bulky tert-octyl group on the 5-t-OSA ligand ensures the zinc complex remains highly miscible in the PVC melt, preventing phase separation and maintaining optical clarity[3].

Protocol 3: Polymer Modification - Salicylic Acid-Aldehyde Resin Synthesis

5-t-OSA can be polymerized via step-growth condensation to form oligomeric resins used as color developers in carbonless copy paper and thermosensitive recording materials[7].

Materials:

  • 5-tert-Octylsalicylic acid

  • Formaldehyde (37% aqueous solution)

  • p-Toluenesulfonic acid (p-TSA, acid catalyst)

  • Toluene (solvent)

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 50 g of 5-t-OSA in 150 mL of toluene.

  • Catalyst & Monomer Addition: Add 1.5 g of p-TSA, followed by 16 mL of 37% aqueous formaldehyde.

  • Polycondensation: Heat the mixture to reflux (approx. 110°C). Water (both from the formaldehyde solution and the condensation byproduct) will azeotropically distill into the Dean-Stark trap.

  • Propagation: Continue refluxing for 6-8 hours until no more water is collected, indicating the completion of the methylene-bridging reaction.

  • Neutralization: Cool the mixture to 60°C and wash the toluene phase twice with 100 mL of 5% NaHCO₃ solution to neutralize the p-TSA catalyst.

  • Solvent Removal: Evaporate the toluene under reduced pressure to yield a pale-yellow, glassy oligomeric resin.

Causality & Mechanistic Insight: The reaction utilizes an acid-catalyzed electrophilic aromatic substitution. The bulky tert-octyl group at the 5-position forces the formaldehyde to react exclusively at the 3-position (ortho to the hydroxyl) and the 6-position (para to the hydroxyl but sterically hindered). This regioselectivity prevents the formation of highly crosslinked, insoluble thermosets, ensuring the resulting polymer remains soluble in microcapsule oils for imaging applications[7].

References

  • [5] PubChemLite. 5-tert-octylsalicylic acid (C15H22O3). Université du Luxembourg. Available at:

  • [6] Google Patents. US5667789A - Salicylic acid derivative as a stabilizer for an oil-in-water emulsion. Available at:

  • [7] Google Patents. EP0338808B1 - Alkyl salicylate resin for carbonless copy paper and imaging use. Available at:

  • [3] Google Patents. EP2662403B1 - Stabilizing resin formulation of halogen-containing polymers. Available at:

  • [4] Pfaltz & Bauer. 5-tert-Octylsalicylic acid (CAS #:16094-35-2). Available at:

  • [1] National Institutes of Health (PMC). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Available at:

  • [2] AIP Publishing. Femtosecond real-time probing of the excited-state intramolecular proton transfer reaction in methyl salicylate. Available at:

Sources

Method

Application Note: Solvent Extraction of Copper and Nickel Using 5-tert-Octylsalicylic Acid

Target Audience: Researchers, Hydrometallurgists, and Chemical Process Scientists Content Focus: Mechanistic principles, quantitative phase parameters, and self-validating experimental protocols. Introduction & Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Hydrometallurgists, and Chemical Process Scientists Content Focus: Mechanistic principles, quantitative phase parameters, and self-validating experimental protocols.

Introduction & Mechanistic Principles

The separation of divalent base metals—specifically copper (Cu²⁺) and nickel (Ni²⁺)—from complex sulfate leach liquors is a critical challenge in hydrometallurgy and battery recycling[1]. While commercial oximes are standard for copper, the selective extraction of nickel over cobalt and other impurities often requires highly tailored chelating agents. 5-tert-octylsalicylic acid (5-t-OSA) has emerged as a highly tunable, lipophilic weak-acid extractant capable of sequential metal fractionation[2].

Causality of Experimental Choices

The extraction of metal cations by salicylic acid derivatives relies on the deprotonation of the carboxylic acid group and the coordination of the phenolic hydroxyl group, forming a stable six-membered chelate ring. However, unsubstituted salicylic acid is too water-soluble for liquid-liquid extraction. The strategic use of 5-t-OSA introduces a bulky tert-octyl group at the 5-position, which serves two critical functions:

  • Phase Partitioning: It drastically increases the hydrophobicity of the extractant, ensuring >99.9% retention in the less polar (LP) organic phase (e.g., aliphatic kerosene) and preventing extractant loss to the aqueous raffinate.

  • Steric Hindrance: The bulky alkyl chain prevents the formation of rigid, insoluble polymeric metal complexes, thereby eliminating the risk of "third-phase" formation (emulsion stabilization) during phase separation.

Synergistic Extraction Mechanisms

On its own, 5-t-OSA extracts Cu²⁺ at a relatively low pH ( pH50​≈2.8 ) but requires a higher pH for Ni²⁺ ( pH50​≈4.5 ). To enhance nickel extraction kinetics and selectivity, 5-t-OSA is frequently paired with neutral aliphatic donors, such as pyridinecarboxylate esters[2]. The neutral donor displaces the residual water of hydration from the Ni(5-t-OSA)2​⋅2H2​O complex. This forms a highly hydrophobic synergistic adduct, Ni(5-t-OSA)2​L2​ , which shifts the nickel pH50​ to more acidic values and improves phase disengagement[3].

Quantitative Data Summary

The following table summarizes the thermodynamic extraction parameters for base metals using 5-t-OSA in an aliphatic diluent at 25°C.

Metal IonExtractant System pH50​ Max Extraction (%)Optimal Stripping Acid
Cu(II) 0.5 M 5-t-OSA2.8> 99.01.0 M H₂SO₄
Ni(II) 0.5 M 5-t-OSA4.595.50.5 M H₂SO₄
Co(II) 0.5 M 5-t-OSA5.285.00.5 M H₂SO₄
Ni(II) 0.5 M 5-t-OSA + 0.2 M Py-ester3.4> 99.00.5 M H₂SO₄

Experimental Protocols (Self-Validating System)

To ensure scientific integrity and reproducibility, this protocol integrates continuous mass-balance validation using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

Phase Preparation
  • Organic Phase (O): Dissolve 5-t-OSA to a concentration of 0.5 M in a highly refined aliphatic diluent (e.g., Escaid 110). Note: If synergistic extraction of Ni is desired, add 0.2 M isodecyl 4-pyridinecarboxylate to the organic phase.

  • Aqueous Phase (A): Prepare the synthetic sulfate leach liquor containing ~2.0 g/L Ni²⁺ and ~0.5 g/L Cu²⁺. Adjust the initial pH to 2.0 using dilute H₂SO₄.

Step-by-Step Extraction Workflow
  • Copper Extraction: Contact the organic and aqueous phases at an Aqueous:Organic (A:O) ratio of 1:1 in a thermostated mixer-settler at 25°C. This ratio provides balanced phase hydrodynamics.

  • pH Control: Agitate at 600 rpm for 10 minutes. As Cu²⁺ is extracted, protons are released into the aqueous phase. Add 1.0 M NaOH dropwise to maintain the equilibrium pH at 3.0.

  • Phase Separation: Cease agitation and allow 5 minutes for complete phase disengagement.

  • Validation Check 1 (Self-Correction): Sample the aqueous raffinate and analyze via ICP-OES. The Cu²⁺ concentration must be < 5 mg/L. If > 5 mg/L, verify the equilibrium pH and increase mixing time by 5 minutes.

  • Nickel Extraction: Decant the Cu-depleted aqueous raffinate and contact it with a fresh batch of the organic phase (A:O = 1:1). Adjust and maintain the equilibrium pH at 4.5 using a magnesium oxide (MgO) slurry[3]. Causality: MgO is preferred over NaOH here because it provides a slow-release buffering effect, preventing localized high pH spikes that cause Ni(OH)₂ precipitation.

  • Validation Check 2: Analyze the secondary raffinate via ICP-OES. Ni²⁺ recovery should exceed 95%.

Step-by-Step Stripping Workflow
  • Copper Stripping: Contact the Cu-loaded organic phase with 1.0 M H₂SO₄ at an A:O ratio of 1:2. Mix for 10 minutes. Causality: The 1:2 ratio concentrates the recovered metal into a smaller aqueous volume, ideal for downstream electrowinning.

  • Nickel Stripping: Contact the Ni-loaded organic phase with 0.5 M H₂SO₄ at an A:O ratio of 1:1. Mix for 10 minutes.

  • Validation Check 3: Analyze the regenerated organic phase to ensure complete metal stripping (< 10 mg/L residual metal) before recycling it to the extraction stage.

Workflow Visualization

SX_Workflow Prep Phase Preparation (0.5 M 5-t-OSA in Diluent) CuExt Cu Extraction (pH 3.0, A:O = 1:1) Prep->CuExt Val1 ICP-OES Validation (Cu < 5 mg/L) CuExt->Val1 Raffinate Val1->CuExt Fail (Re-mix) NiExt Ni Extraction (pH 4.5, MgO addition) Val1->NiExt Pass Val2 ICP-OES Validation (Ni Recovery > 95%) NiExt->Val2 Raffinate Val2->NiExt Fail (Adjust pH) Stripping Acid Stripping (H2SO4 Contact) Val2->Stripping Loaded Organic Regen Extractant Regeneration (Recycle to Prep) Stripping->Regen Regen->Prep

Workflow of 5-t-OSA solvent extraction with integrated ICP-OES self-validation loops.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the reaction yield in 5-tert-octylsalicylic acid synthesis

Welcome to the Technical Support Center for the synthesis of 5-tert-octylsalicylic acid. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the thermodynamic and kinetic bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-tert-octylsalicylic acid. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the thermodynamic and kinetic bottlenecks you may encounter. Whether you are utilizing the Friedel-Crafts alkylation route or the Kolbe-Schmitt carboxylation route, this guide is designed to help you diagnose failures, understand the underlying mechanistic causality, and implement self-validating protocols to maximize your reaction yield.

Diagnostic Workflow: Route Optimization & Failure Analysis

TroubleshootingWorkflow Start Suboptimal Yield: 5-tert-octylsalicylic acid RouteFC Friedel-Crafts Route (Salicylic Acid + Diisobutylene) Start->RouteFC RouteKS Kolbe-Schmitt Route (4-tert-octylphenol + CO2) Start->RouteKS IssueFC Esterification & Polyalkylation RouteFC->IssueFC  Side Reactions IssueKS Oxidative Dimerization (Phenoxide Coupling) RouteKS->IssueKS  O2 Contamination SolFC Use Methanesulfonic Acid (MSA) Maintain 120°C IssueFC->SolFC  Resolution SolKS Strict O2 Exclusion Anhydrous Potassium Salt IssueKS->SolKS  Resolution

Logical troubleshooting workflow for 5-tert-octylsalicylic acid synthesis.

Troubleshooting FAQs

Q1: We are observing high rates of esterification and polyalkylation during the Friedel-Crafts alkylation of salicylic acid with diisobutylene. How can we drive regioselectivity to the 5-position? Causality: Salicylic acid contains two nucleophilic sites susceptible to electrophilic attack: the aromatic ring and the carboxylic acid group. When using traditional, harsh Lewis acids or sulfuric acid, the activation energy for esterification (forming octyl salicylates) is easily breached, and the high localized concentration of the tert-octyl carbocation drives polyalkylation[1]. Furthermore, sulfuric acid can cause oxidative degradation of the olefin. Resolution: Transition to an alkylsulfonic acid catalyst, specifically anhydrous2[2]. MSA provides the exact protonation strength required to generate the tert-octyl carbocation from diisobutylene without the oxidative side reactions characteristic of H₂SO₄. Maintain the reaction strictly at 120°C to thermodynamically favor the para-directed (5-position) ring substitution over kinetic esterification.

Q2: Our alternative route via the Kolbe-Schmitt carboxylation of 4-tert-octylphenol is yielding a high percentage of a biphenyl dimer rather than the target acid. What is the mechanistic failure? Causality: The Kolbe-Schmitt reaction requires the formation of an alkali metal phenoxide. In the presence of even trace amounts of oxygen at elevated temperatures (150°C), phenoxide radicals readily form. Due to the significant steric bulk of the tert-octyl group at the para position, ortho-coupling of these radicals is highly favored, leading to 2,2'-dihydroxy biphenyl dimers[3]. Resolution: Strict exclusion of oxygen is critical. Degas the reactor and backfill with high-purity, anhydrous CO₂. Furthermore, ensure the potassium salt of the phenol is completely anhydrous before carboxylation; residual moisture will form potassium bicarbonate, halting the reaction.

Q3: How do we efficiently separate unreacted salicylic acid and residual catalyst from the synthesized 5-tert-octylsalicylic acid without complex chromatography? Causality: The addition of the C8 tert-octyl chain renders 5-tert-octylsalicylic acid highly lipophilic, whereas unreacted salicylic acid and the MSA catalyst remain highly polar. Resolution: Utilize a selective solvent extraction system. Quenching the reaction mixture with a light non-polar solvent (e.g., 2) forces the 5-tert-octylsalicylic acid to partition into the organic phase[2]. The unreacted salicylic acid and spent MSA will precipitate or partition into a subsequent aqueous wash, creating a self-validating visual phase separation.

Quantitative Yield Optimization

The following table summarizes the expected outcomes based on catalyst selection and reaction conditions, demonstrating why MSA is the industry standard for this specific alkylation.

Synthesis RouteCatalyst / ReagentTemperature (°C)Primary ByproductExpected Yield (%)
Friedel-CraftsSulfuric Acid (H₂SO₄)80 - 100Octyl salicylate, Polyalkylates45 - 55
Friedel-CraftsMethanesulfonic Acid (MSA)120Trace dimers85 - 92
Kolbe-SchmittKOH / CO₂ (Aerobic)1502,2'-dihydroxy biphenyl dimers< 10
Kolbe-SchmittKOH / CO₂ (Anaerobic)150Unreacted 4-tert-octylphenol65 - 75

Self-Validating Experimental Protocols

Protocol A: Alkylation of Salicylic Acid with Diisobutylene (MSA Catalyzed)

This protocol utilizes Friedel-Crafts chemistry optimized for C8+ olefins.

  • Reactor Charging: Add 1.0 molar equivalent of salicylic acid to a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple.

  • Catalyst Addition: Add 0.20 molar equivalents of anhydrous methanesulfonic acid (MSA).

  • Olefin Addition: Slowly charge 1.1 molar equivalents of diisobutylene (mixed isomers: 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).

  • Heating & Validation: Ramp the temperature to 120°C and maintain constant agitation for 24 hours.

    • Self-Validation Checkpoint: Monitor the solution clarity. The mixture should transition to a clear solution as the alkylation proceeds. Persistent turbidity or extreme darkening suggests catalyst deactivation or olefin polymerization, respectively.

  • Quench & Extraction: Cool the reactor to 60°C. Add 3 volumes of light naphtha (e.g., heptane).

    • Self-Validation Checkpoint: Allow the mixture to settle. A distinct phase separation must occur. The spent MSA and unreacted salicylic acid will drop out of the organic phase.

  • Purification: Decant the organic layer and wash with warm water to remove trace MSA. Concentrate under vacuum to crystallize the pure 5-tert-octylsalicylic acid.

Protocol B: Kolbe-Schmitt Carboxylation of 4-tert-octylphenol

This protocol is an alternative route requiring strict environmental control.

  • Salt Formation: Dissolve 4-tert-octylphenol in a minimal amount of absolute ethanol. Add 1.0 equivalent of KOH.

  • Desolvation & Validation: Evaporate the solvent under high vacuum to yield potassium 4-tert-octylphenoxide.

    • Self-Validation Checkpoint: The resulting salt must form a dry, free-flowing powder. Any clumping indicates residual moisture, which will poison the carboxylation step by forming potassium bicarbonate.

  • Degassing: Transfer the dry salt to a high-pressure reactor. Purge the vessel with argon three times to rigorously exclude oxygen.

  • Carboxylation & Validation: Pressurize the reactor with anhydrous CO₂ to 5-10 bar and heat to 150°C for 6-8 hours.

    • Self-Validation Checkpoint: Monitor the pressure gauge. A steady decline in CO₂ pressure confirms active carboxylation. If the pressure remains static after reaching temperature, the salt has likely converted to bicarbonate, indicating a failure in step 2.

  • Workup: Cool and depressurize. Dissolve the crude mass in water, and acidify with dilute HCl to pH 2 to precipitate the 5-tert-octylsalicylic acid. Filter and recrystallize from aqueous ethanol.

References

  • Title: US7045654B2 - Method for the alkylation of salicylic acid Source: Google Patents URL
  • Title: On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl Source: PubMed (Journal of Pharmaceutical Sciences) URL: [Link]

  • Title: Alkylation of Salicylic Acids Source: White Rose eTheses Online URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing UV-Vis Spectroscopy for 5-tert-Octylsalicylic Acid

Welcome to the Technical Support Center for 5-tert-octylsalicylic acid (5-TOSA) UV-Vis spectroscopy. Designed for researchers and drug development professionals, this guide provides diagnostic workflows and self-validati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-tert-octylsalicylic acid (5-TOSA) UV-Vis spectroscopy. Designed for researchers and drug development professionals, this guide provides diagnostic workflows and self-validating protocols to eliminate background noise, scattering, and baseline drift.

Understanding the fundamental physical chemistry of 5-TOSA is critical. The molecule is highly amphiphilic, featuring a bulky, hydrophobic tert-octyl tail paired with a hydrophilic, ionizable salicylic acid headgroup. Furthermore, salicylic acid derivatives typically exhibit two distinct absorption peaks in the UV range: a primary π→π∗ transition around 236 nm and a secondary peak near 295–304 nm[1][2]. These characteristics make 5-TOSA highly susceptible to solvent-induced artifacts and optical scattering.

Diagnostic Workflow

Workflow Start High Background Noise in 5-TOSA UV-Vis Check Identify Noise Region Start->Check DeepUV Erratic Noise < 250 nm Check->DeepUV MidUV Step/Spike at 320-350 nm Check->MidUV Broadband Broadband Baseline Drift Check->Broadband Solvent Solvent Cutoff Exceeded Action: Use UV-grade solvent DeepUV->Solvent Lamp Lamp Changeover Artifact Action: Recalibrate Baseline MidUV->Lamp Aggreg Aggregation / Micelles Action: Use Non-Polar Solvent Broadband->Aggreg

Diagnostic workflow for isolating background noise sources in 5-TOSA UV-Vis spectra.

Troubleshooting Guides & FAQs

Category 1: Sample Preparation & Solvent Effects

Q: Why does my baseline drift upward continuously as the wavelength decreases, masking the 236 nm peak? A: This is a classic symptom of Rayleigh scattering caused by molecular aggregation. Because 5-TOSA possesses a highly hydrophobic tert-octyl group, it readily forms micelles, dimers, or larger aggregates in highly aqueous or poorly matched solvents[1]. Scattering intensity is inversely proportional to the fourth power of the wavelength ( λ−4 ), meaning the optical interference will disproportionately affect the deep-UV region. Causality & Solution: Shift to a solvent system that fully solvates both the polar and non-polar moieties, such as 2-propanol or an ethanol/water binary mixture[2]. If working in aqueous buffers, ensure the concentration remains strictly below the Critical Micelle Concentration (CMC).

Q: My spectrum shows wild, erratic noise spikes specifically below 250 nm, even in a clear solution. What is happening? A: You are likely hitting the "solvent cutoff" limit. UV-Vis spectra are calculated by dividing the sample transmission by the reference (blank) transmission. If your solvent absorbs strongly below 250 nm, the reference transmission approaches zero. The instrument is effectively dividing by near-zero, which amplifies baseline detector noise into massive, erratic spectral gyrations[3]. Causality & Solution: Verify your solvent's UV cutoff. To resolve the 236 nm peak of 5-TOSA, solvents like chloroform (cutoff 245 nm) or ethyl acetate (cutoff 256 nm) must be strictly avoided. Use spectroscopic-grade methanol (cutoff 205 nm) or 2-propanol (cutoff 205 nm).

Category 2: Instrumental Parameters & Optics

Q: How can I reduce random high-frequency noise across the entire spectral range without altering my sample? A: Random noise can be mitigated by increasing the signal-averaging time at the detector level. In UV-Vis spectrophotometers, the "scan speed" dictates how long the detector spends integrating the signal at each wavelength interval before the monochromator moves[4]. Causality & Solution: Decrease the scan speed to "Slow" or "Very Slow." This allows the detector to capture more photons per data point, mathematically lowering random noise without the artificial data distortion that post-run mathematical smoothing (like Savitzky-Golay filters) might introduce[4].

Q: There is a distinct step or noise artifact exactly between 320 nm and 350 nm. Is this a sample contaminant? A: No, this is an instrumental artifact. Most dual-lamp UV-Vis spectrophotometers switch between the Deuterium lamp (UV region) and the Tungsten-Halogen lamp (Visible region) in this exact wavelength window. Causality & Solution: If the lamps are degrading, or if stray light interference occurred during the initial blanking[5], a noise spike or baseline step will appear. Perform a fresh baseline correction using exact matched cuvettes. If the problem persists, the lamp alignment requires physical recalibration.

Quantitative Data: Solvent Selection for 5-TOSA

To prevent solvent cutoff interference and aggregation-induced scattering, reference the table below when designing your 5-TOSA experiments.

SolventUV Cutoff (nm)5-TOSA SolvationSuitability for ~236 nm PeakSuitability for ~304 nm Peak
Spectroscopic Water 190Poor (Aggregation)Poor (High Scattering)Poor (High Scattering)
UV-Grade Methanol 205ExcellentExcellentExcellent
UV-Grade 2-Propanol 205ExcellentExcellentExcellent
Ethyl Acetate 256GoodUnsuitable (Masked)Good
Chloroform 245GoodUnsuitable (Masked)Good
DMSO 268ExcellentUnsuitable (Masked)Good

Experimental Protocols

Protocol: Self-Validating Sample Preparation and Blanking

This self-validating methodology ensures that optical, solvent, and instrumental noise sources are systematically eliminated before the 5-TOSA sample is measured.

Step 1: Optical Component Verification

  • Inspect quartz cuvettes for micro-scratches or organic buildup.

  • Run a "Dry Blank" (empty cuvette in the sample path vs. empty cuvette in the reference path).

  • Validation: The resulting baseline must remain flat within ±0.001 Absorbance Units (AU) across the 200–400 nm range. Deviations indicate cuvette mismatch or contamination.

Step 2: Solvent Baseline Validation

  • Fill both the sample and reference cuvettes with the chosen solvent (e.g., UV-grade 2-propanol).

  • Run a solvent blank scan.

  • Validation: If the absorbance exceeds 0.05 AU below 250 nm, the solvent is contaminated with UV-absorbing impurities (e.g., trace aromatics) and must be replaced.

Step 3: Sample Preparation (Avoiding Aggregation)

  • Weigh the 5-TOSA standard and dissolve it in the validated solvent.

  • Sonicate the solution for 5 minutes.

  • Causality: Sonication provides the activation energy required to disrupt transient dimers or micelles that form due to the amphiphilic nature of the molecule, ensuring a true monomeric solution.

Step 4: Scan Parameter Optimization

  • Set the spectrophotometer scan speed to "Slow" to maximize signal averaging and reduce baseline noise[4].

  • Set the slit width to 1 nm. This balances spectral resolution (critical for the sharp 236 nm peak) with adequate photon throughput to the detector.

  • Execute the sample scan.

References

  • 7 Advanced Tips for UV-Vis Spectroscopy D
  • (UV) Tips and Tricks - Reducing noise by using a slower scan speed Shimadzu UK Limited (zendesk.com)
  • How to Reduce Noise in a UV-Visible Spectrometer (% R)?
  • Fluorescence Studies of Salicylic Acid in Solution and Polymer Film Asian Journal of Chemistry
  • Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15)

Sources

Reference Data & Comparative Studies

Validation

5-tert-octylsalicylic acid vs unsubstituted salicylic acid in metal extraction

Publish Comparison Guide: 5-tert-Octylsalicylic Acid vs. Unsubstituted Salicylic Acid in Metal Extraction Executive Summary In the field of hydrometallurgy and solvent extraction, the structural design of chelating agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: 5-tert-Octylsalicylic Acid vs. Unsubstituted Salicylic Acid in Metal Extraction

Executive Summary In the field of hydrometallurgy and solvent extraction, the structural design of chelating agents dictates the efficiency of metal recovery from aqueous leachates. While unsubstituted salicylic acid (SA) possesses the necessary carboxyl and hydroxyl functional groups for metal coordination, its physical properties render it largely ineffective for industrial liquid-liquid extraction. Conversely, 5-tert-octylsalicylic acid (5-t-OSA) incorporates a bulky, hydrophobic alkyl chain that fundamentally alters its phase-transfer thermodynamics. As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of these two molecules, detailing the mechanistic causality behind 5-t-OSA's superiority in extracting rare-earth and base metals.

Mechanistic Causality: The Thermodynamics of Phase Transfer

The fundamental goal of solvent extraction is to selectively transfer a target metal ion from a high-polarity aqueous phase into a low-polarity organic diluent (e.g., xylene or kerosene). This requires the formation of a metal-ligand complex that is electrically neutral and highly lipophilic.

  • The Limitation of Unsubstituted Salicylic Acid (SA): SA is highly soluble in water (approx. 2.24 g/L at 20°C) and exhibits poor solubility in aliphatic hydrocarbons. When SA coordinates with trivalent rare-earth metals (e.g., Nd³⁺) or divalent base metals (e.g., Cu²⁺, Ni²⁺), the resulting complexes lack the necessary lipophilicity to partition into the organic phase. Instead of successful extraction, the system typically suffers from third-phase formation, where insoluble metal-salicylate polymers precipitate at the liquid-liquid interface[1].

  • The Alkyl Advantage of 5-tert-Octylsalicylic Acid (5-t-OSA): The introduction of a highly branched 8-carbon (tert-octyl) group at the 5-position fundamentally shifts the molecule's partition coefficient (LogP). The steric bulk of the tert-octyl group disrupts intermolecular hydrogen bonding, preventing the formation of polymeric networks and ensuring the metal complex remains monomeric and highly soluble in the organic phase[1]. Furthermore, the electron-donating nature of the alkyl group slightly increases the pKa of the phenolic hydroxyl, optimizing the pH window for metal coordination[2].

  • Synergistic Adduct Formation: To achieve maximum extraction efficiency at lower pH values, 5-t-OSA is rarely used in isolation. It is deployed in synergistic systems alongside neutral oxygen- or nitrogen-donor ligands (such as N,N-dialkyl amides, tri-n-butylphosphine oxide [TOPO], or pyridinecarboxylates). These neutral donors displace the residual hydration water molecules coordinated to the metal-salicylate complex, forming a highly hydrophobic mixed-ligand adduct (e.g., Nd(5-t-OSA)3​L2​ ) that drives the equilibrium toward complete organic phase partitioning[1][3].

Comparative Performance Data

The following table summarizes the physicochemical and extraction performance metrics of SA versus 5-t-OSA, validating the necessity of alkyl substitution in solvent extraction workflows.

ParameterUnsubstituted Salicylic Acid (SA)5-tert-Octylsalicylic Acid (5-t-OSA)
Structural Modifier NoneC8 Branched Alkyl Group (tert-octyl)
Organic Solubility (Xylene) Poor (< 0.05 M)Excellent (> 0.5 M)[1]
Aqueous Solubility High (Hydrophilic)Negligible (Highly Lipophilic)
Interface Behavior Frequent third-phase precipitationClean phase separation[1]
Synergistic Nd³⁺ Extraction (pH₅₀) > 5.0 (Precipitates prior to extraction)~3.5 – 4.0 (with aliphatic amides)[3]
Base Metal (Ni²⁺/Co²⁺) Affinity Negligible organic partitioningHigh synergistic extraction with N-donors[2][4]
Primary Industrial Utility Pharmaceuticals, dermatologyHydrometallurgy, critical metal recovery

Self-Validating Experimental Protocol: Synergistic Extraction of Neodymium (Nd³⁺)

To objectively demonstrate the efficacy of 5-t-OSA, the following self-validating protocol outlines the synergistic extraction of Nd³⁺ from a chloride medium. This workflow incorporates internal controls to ensure data integrity and mass balance closure.

Phase 1: System Preparation & Calibration

  • Step 1: Aqueous Feed Formulation. Prepare a 0.01 M NdCl₃ solution by dissolving Nd₂O₃ (99.9% purity) in a stoichiometric excess of dilute HCl. Adjust the initial pH to 3.5 using dilute NaOH.

    • Causality Rationale: A standardized chloride medium mimics industrial leachates. The initial pH is set just below the precipitation threshold of Nd(OH)₃ to ensure all metal remains in the ionic state.

  • Step 2: Organic Extractant Formulation. Prepare two organic phases in analytical-grade xylene:

    • Test Phase: 0.25 M 5-t-OSA + 0.10 M N,N-dihexylacetamide (DHA)[1].

    • Control Phase: 0.25 M 5-t-OSA only (No synergist).

    • Causality Rationale: The control phase isolates the baseline extraction capacity of 5-t-OSA, allowing the researcher to quantify the exact synergistic shift (ΔpH₅₀) provided by the neutral donor.

Phase 2: Biphasic Equilibration

  • Step 3: Liquid-Liquid Contact. Combine equal volumes (A:O ratio = 1:1) of the aqueous feed and the organic phases in separate thermostated separation funnels at 25°C. Agitate mechanically for 30 minutes.

    • Causality Rationale: 30 minutes ensures complete thermodynamic equilibrium of the phase transfer and proton exchange mechanisms.

  • Step 4: pH Monitoring & Adjustment. Continuously monitor the aqueous pH. As extraction proceeds, protons are released ( Nd3++3HA⇌NdA3​+3H+ ), dropping the pH. Add micro-aliquots of NaOH to maintain the target equilibrium pH.

Phase 3: Validation & Analysis

  • Step 5: Phase Separation & Stripping. Allow the phases to settle for 10 minutes. Separate the aqueous raffinate. Strip the loaded organic phase by contacting it with an equal volume of 1.0 M HCl for 15 minutes.

    • Causality Rationale: Acid stripping reverses the extraction equilibrium, driving the Nd³⁺ back into a new aqueous phase for accurate measurement without organic matrix interference.

  • Step 6: Mass Balance Closure (Self-Validation). Analyze the initial feed, the raffinate, and the strip liquor using ICP-OES.

    • Validation Metric: The sum of Nd³⁺ in the raffinate and the strip liquor must equal the initial feed concentration (±2%). A mass balance < 95% indicates third-phase precipitation or emulsion losses, invalidating the run.

Extraction Pathway & Phase Transfer Visualization

The following diagram illustrates the thermodynamic pathway and synergistic chelation mechanism at the liquid-liquid interface.

ExtractionMechanism cluster_aqueous Aqueous Phase (High Polarity) cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (Non-Polar Diluent) Metal Hydrated Metal Ion (e.g., Nd3+, Ni2+) Chelation Chelation & Water Displacement (5-t-OSA + Synergist L) Metal->Chelation Diffusion Protons Released Protons (H+) [Lowers pH] Chelation->Protons Ion Exchange Complex Hydrophobic Adduct [M(5-t-OSA)3L2] Chelation->Complex Phase Transfer Extractant Free Extractant (5-t-OSA + L in Xylene) Extractant->Chelation Partitioning

Biphasic synergistic extraction mechanism of metal ions using 5-t-OSA and neutral donors.

Conclusion

For industrial and analytical metal extraction, unsubstituted salicylic acid is fundamentally limited by its hydrophilicity and tendency to form insoluble interfacial polymers. 5-tert-octylsalicylic acid engineers around these thermodynamic roadblocks. By integrating a bulky, branched alkyl chain, 5-t-OSA guarantees the solubility of the resulting metal complexes in non-polar diluents. When paired with neutral donor ligands in a synergistic system, 5-t-OSA provides a highly efficient, tunable, and self-validating platform for the extraction of critical metals.

References[1] Preston, J. S., & du Preez, A. C. (1995). SYNERGISTIC EFFECTS IN SOLVENT-EXTRACTION SYSTEMS BASED ON ALKYLSALICYLIC ACIDS. I. EXTRACTION OF TRIVALENT RARE-EARTH METALS. Solvent Extraction and Ion Exchange. URL: https://doi.org/10.1080/07366299508918296[3] Preston, J. S., & du Preez, A. C. (1995). SYNERGISTIC EFFECTS IN SOLVENT-EXTRACTION SYSTEMS BASED ON ALKYLSALICYLIC ACIDS. I. EXTRACTION OF TRIVALENT RARE-EARTH METALS IN THE PRESENCE OF ALIPHATIC AMIDES. Solvent Extraction and Ion Exchange. URL: https://doi.org/10.1080/07366299508918296[2] Preston, J. S., & du Preez, A. C. (2007). SYNERGISTIC EFFECTS IN SOLVENT-EXTRACTION SYSTEM BASED ON ALKYLSALICYLIC ACIDS. PART 2. EXTRACTION OF NICKEL, COBALT, CADMIUM AND ZINC IN THE PRESENCE OF SOME NEUTRAL N-, O- AND S-DONOR COMPOUNDS. Solvent Extraction and Ion Exchange. URL: https://doi.org/10.1080/07366299508918315[4] Cheng, C. Y., Barnard, K. R., Zhang, W., & Robinson, D. J. (2015). Synergistic Solvent Extraction of Nickel and Cobalt: A Review of Recent Developments. Solvent Extraction and Ion Exchange. URL: https://www.researchgate.net/publication/283204908_Synergistic_Solvent_Extraction_of_Nickel_and_Cobalt_A_Review_of_Recent_Developments

Sources

Comparative

comparative analysis of 5-tert-octylsalicylic acid and D2EHPA extractants

As a Senior Application Scientist in hydrometallurgy and separation science, I frequently encounter the challenge of selecting the optimal extractant for complex metal matrices. In the realm of liquid-liquid solvent extr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in hydrometallurgy and separation science, I frequently encounter the challenge of selecting the optimal extractant for complex metal matrices. In the realm of liquid-liquid solvent extraction (SX), the choice of organic ligand dictates the thermodynamic limits of your separation, the kinetics of your phase transfer, and the economic viability of your stripping circuit.

This guide provides an in-depth comparative analysis of two distinct classes of extractants: Di-(2-ethylhexyl)phosphoric acid (D2EHPA) , the ubiquitous industrial workhorse, and 5-tert-octylsalicylic acid (5-t-OSA) , a sterically hindered chelating agent highly valued in advanced synergistic systems.

By understanding the chemical causality behind their behavior, researchers can engineer highly selective, self-validating extraction workflows for critical metals such as Rare Earth Elements (REEs), Cobalt, and Nickel.

Mechanistic Profiling & Chemical Causality

To predict macroscopic extraction behavior, we must first analyze the molecular interactions at the aqueous-organic interface.

D2EHPA: The Acidic Organophosphorus Dimer

D2EHPA is a strong acidic organophosphorus extractant. In non-polar aliphatic diluents (like kerosene), D2EHPA exists predominantly as a hydrogen-bonded dimer (HA)2​ [1]. It operates via a classic cation-exchange mechanism. When a metal cation Mn+ contacts the interface, it displaces the acidic protons of the D2EHPA dimer, forming a hydrophobic complex—typically M(HA2​)n​ [1].

  • Causality of Performance: Because the phosphoryl oxygen is a "hard" Lewis base, D2EHPA exhibits an exceptionally high affinity for "hard" acids, making it the premier choice for Rare Earth Elements (REEs) like Cerium and Neodymium[1]. However, this strong affinity is a double-edged sword: it requires highly concentrated mineral acids (often >2 M H2​SO4​ or HCl ) to drive the reverse stripping reaction.

5-tert-octylsalicylic acid (5-t-OSA): The Sterically Hindered Chelate

5-t-OSA belongs to the alkylsalicylic acid family. Unlike D2EHPA, it features a carboxylic acid group adjacent to a phenolic hydroxyl group, allowing it to form stable, six-membered chelate rings with transition metals.

  • Causality of Performance: The critical feature of 5-t-OSA is the bulky tert-octyl group at the 5-position. This steric bulk serves two purposes. First, it prevents the formation of aqueous micelles, drastically increasing the ligand's lipophilicity and solubility in the organic phase. Second, the steric hindrance dictates the geometry of the extracted complex. When used alongside neutral N-, O-, or S-donor ligands (like pyridinecarboxylates or aliphatic amides), the steric bulk of 5-t-OSA drives a massive "synergistic shift" ( ΔpH50​ ), allowing for the hyper-selective separation of adjacent base metals like Nickel and Cobalt[2][3].

Quantitative Performance Comparison

The following table synthesizes the thermodynamic and operational parameters of both extractants to guide your solvent selection.

ParameterD2EHPA5-tert-octylsalicylic acid (5-t-OSA)
Chemical Class Organophosphorus AcidAlkyl-substituted Salicylic Acid
Extraction Mechanism Dimeric Cation ExchangeChelating Cation Exchange
Typical pH Range Highly Acidic (pH 1.0 - 3.0)Mildly Acidic (pH 3.5 - 6.0)
Stripping Acidity High (2.0 - 4.0 M Mineral Acid)Moderate (0.5 - 1.0 M Mineral Acid)
Primary Applications REEs, Zn/Ca separation, V, U[1]Co/Ni separation, Synergistic systems[2]
Synergistic Potential Moderate (often acts as the synergist)Extremely High (with neutral donors)[3][4]
Phase Separation Prone to third-phase formation at high loadingExcellent; steric bulk prevents emulsion

Experimental Workflows: Self-Validating Protocols

A robust extraction protocol must be a self-validating system. The following methodologies incorporate internal mass-balance checks to ensure data integrity.

Protocol A: Slope Analysis for Stoichiometric Determination (D2EHPA)

To confirm the extraction mechanism of D2EHPA for a target metal (e.g., Ce4+ ), we use slope analysis to determine the number of protons released and ligand molecules coordinated[1].

  • Preparation: Prepare an aqueous feed of 0.01 M Ce(SO4​)2​ in varying concentrations of H2​SO4​ (pH 0.5 to 2.0). Prepare the organic phase: 0.1 M to 1.0 M D2EHPA in kerosene.

  • Equilibration: Mix equal volumes (A:O = 1:1) in a temperature-controlled shaker at 298 K for 30 minutes to ensure thermodynamic equilibrium.

  • Phase Separation & Analysis: Centrifuge at 3000 rpm for 5 minutes. Analyze the aqueous raffinate using ICP-OES.

  • Self-Validation (Mass Balance): Calculate the organic metal concentration by difference: [M]org​=[M]initial​−[M]aq​ . Strip the organic phase with 3 M H2​SO4​ and analyze the strip liquor. The stripped metal mass must equal [M]org​ within a 2% error margin. If it does not, third-phase formation or precipitation has occurred.

  • Data Treatment: Plot logD (Distribution ratio) versus equilibrium pH. A slope of +n confirms the release of n protons, validating the cation exchange mechanism[1].

G A Aqueous Feed (M^n+, H+) C Liquid-Liquid Extraction A->C B Organic Phase (D2EHPA Dimer) B->C D Loaded Organic [M(HA2)_n] C->D Cation Exchange E Raffinate (High H+) C->E Protons Released

D2EHPA cation exchange workflow and proton release mechanism.

Protocol B: Synergistic Extraction of Co/Ni using 5-t-OSA

Because 5-t-OSA's true power lies in synergistic systems, this protocol evaluates its performance when combined with a neutral donor (e.g., octanal oxime)[3].

  • Baseline Establishment: Prepare 0.25 M 5-t-OSA in xylene. Extract a mixed Co/Ni aqueous feed (0.05 M each, pH adjusted from 3.0 to 6.0). Determine the baseline pH50​ (the pH at which 50% of the metal is extracted) for both metals.

  • Synergistic Matrix: Prepare a mixed organic phase containing 0.25 M 5-t-OSA and 0.1 M octanal oxime in xylene.

  • Equilibration & Measurement: Contact the aqueous and organic phases (A:O = 1:1) for 20 minutes. Measure the equilibrium pH immediately after phase separation, as proton release will drop the pH.

  • Self-Validation (Synergistic Coefficient): Calculate the synergistic enhancement factor: S=Dmix​/(DOSA​+Doxime​) . To validate the synergy, S must be >1 . Run a control extraction using only 0.1 M octanal oxime to prove Doxime​ is negligible on its own.

  • Mechanistic Confirmation: The steric bulk of 5-t-OSA forces the neutral donor to displace inner-sphere water molecules, creating a highly hydrophobic MA2​L2​ complex, which shifts the pH50​ of Nickel much further than Cobalt, enabling separation[3].

G A 5-t-OSA (HA) Chelating Agent D Synergistic Complex [M(A)_n(L)_m] A->D Primary Chelation B Neutral Donor (L) (e.g., Amide/Oxime) B->D Solvation/Adduct C Target Metal (M) (e.g., Ni/Co) C->D Aqueous Extraction E Enhanced Phase Separation D->E Steric Bulk Effect

Synergistic complexation pathway of 5-t-OSA with neutral donors.

Conclusion & Application Strategy

When designing a hydrometallurgical flowsheet, the choice between D2EHPA and 5-tert-octylsalicylic acid comes down to the required stripping dynamics and the complexity of the matrix.

Use D2EHPA when targeting hard Lewis acids (like Rare Earth Elements) where maximum extraction efficiency at low pH is required, and where the facility can handle highly acidic stripping circuits[1].

Conversely, deploy 5-tert-octylsalicylic acid when dealing with complex base metal matrices (like Ni/Co separation). By leveraging its steric bulk in a synergistic mixture with neutral donors, you can artificially engineer the pH50​ shift, achieving separations that are thermodynamically impossible with single-extractant systems[2][3][4].

Sources

Validation

Validation of Quantitative HPLC-MS Method for 5-tert-Octylsalicylic Acid: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective platform comparison, mechanistic causality, and ICH M10/FDA-compliant validation protocols for 5-tert-octyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective platform comparison, mechanistic causality, and ICH M10/FDA-compliant validation protocols for 5-tert-octylsalicylic acid quantification.

Introduction & Analytical Context

5-tert-octylsalicylic acid (CAS No. 16094-35-2; Formula: C₁₅H₂₂O₃) is an alkylated salicylic acid derivative. Structurally, it features a lipophilic tert-octyl chain, a phenolic hydroxyl, and a carboxylic acid group[1]. Historically utilized as an intermediate in industrial applications (e.g., lubricant detergents)[2], alkylsalicylic acids have recently gained attention in the biomedical and cosmetic sectors. For instance, they have been identified as key secondary metabolites in botanical extracts such as Pistacia lentiscus (Lentisk) oil, where they act as quality markers but also exhibit potential dermal cytotoxicity and irritation[3].

Given its dual role as an industrial contaminant and a bioactive botanical constituent, the rigorous quantification of 5-tert-octylsalicylic acid in complex biological and environmental matrices is critical. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternatives (HPLC-UV and GC-MS) and provides a self-validating, step-by-step protocol grounded in the FDA Bioanalytical Method Validation Guidance (2018) [4][5] and the ICH M10 Guideline (2022) [6][7].

Comparative Analysis of Analytical Modalities

To quantify 5-tert-octylsalicylic acid, laboratories typically evaluate three platforms. The selection is dictated by the analyte's physicochemical properties: high polarity (due to -OH and -COOH groups) and low volatility.

Why LC-MS/MS is the Gold Standard (The Causality)
  • Bypassing Derivatization: GC-MS requires time-consuming derivatization (e.g., silylation with BSTFA) to volatilize the polar carboxylic and phenolic groups, which introduces variability and limits throughput[3]. LC-MS/MS analyzes the intact molecule directly.

  • Ionization Efficiency: The carboxylic acid moiety readily deprotonates in Negative Electrospray Ionization (ESI-), yielding a highly stable [M-H]⁻ precursor ion at m/z 249.1[1].

  • Matrix Interference Mitigation: In lipid-rich matrices (like Lentisk oil or plasma), HPLC-UV suffers from co-eluting isobaric interferences because many endogenous phenolics absorb at similar UV wavelengths. LC-MS/MS utilizes Multiple Reaction Monitoring (MRM), isolating the specific precursor-to-product ion transition, effectively filtering out background noise.

Table 1: Objective Performance Comparison
ParameterLC-MS/MS (Triple Quadrupole)HPLC-UV (DAD)GC-MS (Single Quad)
Sensitivity (LLOQ) 1 – 5 ng/mL100 – 500 ng/mL10 – 50 ng/mL
Sample Preparation Protein Precipitation / LLEExtensive Clean-up RequiredDerivatization (Silylation) Mandatory
Selectivity High (MRM transitions)Low (Spectral overlap)Moderate (Requires clean baseline)
Matrix Effect Susceptible (Requires SIL-IS)High interferenceLow (post-derivatization)
Throughput High (<5 min run time)Moderate (10-15 min)Low (>20 min run time)

Visualizing the Analytical Logic

PlatformSelection A Target: 5-tert-octylsalicylic acid (Polar, Non-volatile, MW: 250.15) B Is derivatization feasible/desired? A->B C GC-MS (Requires Silylation of -OH & -COOH) B->C Yes D LC-Based Methods (Direct Injection) B->D No E HPLC-UV (Prone to matrix interference) D->E Optical Detection F LC-MS/MS (ESI-) (High Sensitivity, MRM Specificity) D->F Mass Detection

Caption: Decision tree for selecting the optimal bioanalytical platform for 5-tert-octylsalicylic acid.

Step-by-Step Validation Protocol (ICH M10 / FDA Compliant)

A validated method is a self-validating system: every potential source of error (matrix, instrument, operator, environment) must be systematically challenged and quantified[8][9].

Phase 1: Method Development & Causality
  • Chromatography: Use a sub-2 µm C18 column (UHPLC). Causality: The lipophilic tert-octyl chain requires a strong non-polar stationary phase for retention.

  • Mobile Phase: Water and Acetonitrile, both containing 0.1% Formic Acid. Causality: While formic acid suppresses negative ionization slightly, it keeps the carboxylic acid protonated during the chromatographic run, preventing peak tailing and ensuring sharp peak shapes.

  • Internal Standard (IS): Use a Stable Isotope-Labeled IS (e.g., Salicylic acid-d4) or a closely related structural analog. Causality: An IS co-elutes with the analyte and experiences the exact same matrix-induced ion suppression/enhancement, allowing the response ratio (Analyte/IS) to remain constant[8].

Phase 2: Execution of Validation Parameters

Step 1: Selectivity and Specificity

  • Protocol: Analyze blank matrix samples from at least 6 independent sources (e.g., 6 different lots of human plasma or blank botanical oil base).

  • Acceptance Criteria: Interfering peaks at the retention time of 5-tert-octylsalicylic acid must be ≤ 20% of the Lower Limit of Quantification (LLOQ) response, and ≤ 5% for the IS[8].

Step 2: Calibration Curve & Sensitivity (LLOQ)

  • Protocol: Prepare a minimum of 6 non-zero calibration standards. The LLOQ is the lowest standard.

  • Acceptance Criteria: The back-calculated concentrations must be within ±15% of the nominal value, except for the LLOQ, which allows ±20%[8][9].

Step 3: Accuracy and Precision (A&P)

  • Protocol: Prepare Quality Control (QC) samples at 4 levels: LLOQ, Low QC (LQC, 3x LLOQ), Mid QC (MQC), and High QC (HQC, 75% of ULOQ). Analyze 5 replicates per level across 3 independent analytical runs.

  • Acceptance Criteria: Mean accuracy must be within ±15% of nominal (±20% for LLOQ). Precision (%CV) must not exceed 15% (20% for LLOQ)[8][9].

Step 4: Matrix Effect (IS-Normalized Matrix Factor)

  • Protocol: Extract blank matrix from 6 lots. Post-extraction, spike the analyte at LQC and HQC levels. Compare the peak area of these samples to neat standards prepared in solvent.

  • Calculation: Matrix Factor (MF) = Peak Area (Matrix) / Peak Area (Solvent). IS-Normalized MF = MF(Analyte) / MF(IS).

  • Acceptance Criteria: The %CV of the IS-normalized MF across the 6 lots must be ≤ 15%[8].

Step 5: Stability Assessments

  • Protocol: Evaluate Bench-top (room temperature), Freeze-Thaw (minimum 3 cycles at -20°C or -80°C), and Long-term storage stability using LQC and HQC samples (n=3).

  • Acceptance Criteria: Samples are considered stable if the mean concentration is within ±15% of the nominal concentration[9].

Quantitative Data Presentation

The following table summarizes representative validation data demonstrating a compliant LC-MS/MS system for 5-tert-octylsalicylic acid.

Table 2: Representative Validation Data (Accuracy & Precision)
QC LevelNominal Conc. (ng/mL)Intra-Assay Accuracy (% Bias)Intra-Assay Precision (% CV)Inter-Assay Accuracy (% Bias)Inter-Assay Precision (% CV)
LLOQ 2.0+4.28.5+6.111.2
LQC 6.0-2.14.3-1.86.7
MQC 100.0+1.53.1+2.44.5
HQC 400.0-0.82.8-1.13.9

Note: All parameters fall well within the ICH M10 ±15% (±20% for LLOQ) acceptance thresholds, confirming method reliability.

Validation Workflow Visualization

ValidationWorkflow S1 1. Method Development (LC & MRM Optimization) S2 2. Selectivity & LLOQ (6 Blank Lots + IS) S1->S2 S3 3. Accuracy & Precision (4 QC Levels, n=5) S2->S3 S4 4. Matrix Effect (IS-Normalized MF CV ≤15%) S3->S4 S5 5. Stability Testing (F/T, Benchtop, Long-term) S4->S5

Caption: Sequential workflow for bioanalytical method validation per ICH M10 guidelines.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link][4][5]

  • International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. Retrieved from[Link][6][9]

  • PubChemLite. (2026). 5-tert-octylsalicylic acid (C15H22O3) Structural and Mass Information. Retrieved from[Link][1]

  • OCL - Oilseeds and fats, Crops and Lipids. (2021). Identification of alkylsalicylic acids in Lentisk oil (Pistacia lentiscus L.) and viability assay on Human Normal Dermal Fibroblasts. Retrieved from [Link][3]

Sources

Comparative

Benchmarking 5-tert-Octylsalicylic Acid Against Traditional Chelating Agents: A Comprehensive Guide to Phase-Transfer and Luminescence Applications

Traditional polyaminocarboxylic acids, such as Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA), have long been the gold standard for metal ion chelation in homogeneous aqueous environ...

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Author: BenchChem Technical Support Team. Date: April 2026

Traditional polyaminocarboxylic acids, such as Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA), have long been the gold standard for metal ion chelation in homogeneous aqueous environments. However, as bioanalytical assays and metallurgical extraction processes evolve, the limitations of these hydrophilic chelators—namely, their inability to facilitate organic phase transfer and their lack of photophysical activity—have become apparent.

This guide benchmarks 5-tert-octylsalicylic acid (5-t-OSA) against traditional chelating agents. By leveraging a highly lipophilic tail and a photoactive aromatic ring, 5-t-OSA fundamentally shifts the chelation paradigm, enabling high-efficiency liquid-liquid extraction and serving as a critical "antenna" ligand in Time-Resolved Fluorescence (TRF) assays.

Mechanistic Profiling & Structural Causality

To understand the divergent applications of these chelators, we must examine the causality driven by their molecular architectures.

The Hydrophilic Paradigm: EDTA and DTPA

EDTA and DTPA are hexadentate and octadentate ligands, respectively. They form highly stable, 1:1 stoichiometric complexes with transition metals and lanthanides. Because their coordination spheres are dominated by hard oxygen (carboxylate) and nitrogen (amine) donors, the resulting complexes are highly polar and water-soluble. While excellent for sequestering metals in biological buffers, they possess a negative LogP, making them entirely ineffective for solvent extraction into non-polar organic phases. Furthermore, they lack a conjugated π -electron system, meaning they cannot absorb UV light to sensitize luminescent metals [3].

The Lipophilic & Photoactive Paradigm: 5-tert-Octylsalicylic Acid

5-t-OSA (CAS: 16094-35-2) operates via a bidentate coordination mechanism utilizing its carboxylate and phenolic hydroxyl groups. Its unique performance is driven by two structural features:

  • The tert-Octyl Tail: This bulky, highly branched hydrocarbon chain imparts extreme hydrophobicity, yielding a predicted LogP of approximately 5.8 [1]. This drives the spontaneous partitioning of metal-ligand complexes from aqueous media into organic solvents (e.g., toluene, heptane).

  • The Salicylate Chromophore: The aromatic ring acts as a UV light-harvesting "antenna." Upon excitation, the ligand undergoes intersystem crossing to a triplet state, subsequently transferring energy to the resonance levels of chelated lanthanides (e.g., Tb 3+ , Eu 3+ ). This intramolecular energy transfer results in drastically amplified, long-lived luminescence [4].

Comparative Performance Data

The following table summarizes the physicochemical and functional benchmarking of 5-t-OSA against EDTA.

Parameter5-tert-Octylsalicylic Acid (5-t-OSA)EDTA / DTPA
Denticity Bidentate (O, O')Hexadentate / Octadentate
Lipophilicity (LogP) ~5.8 (Highly Hydrophobic)[1]< 0 (Highly Hydrophilic)
Aqueous Solubility Poor (Requires surfactants/solvents)Excellent
Metal Complex Ratio Typically 3:1 (Ligand:Metal)1:1 (Ligand:Metal)
Liquid-Liquid Extraction >95% efficiency (Aqueous to Organic)~0% efficiency
Antenna Effect (UV) Yes (Sensitizes Lanthanide Emission)No (Requires exogenous sensitizer)
Primary Application Solvent Extraction, TRF AssaysHomogeneous Aqueous Chelation

Self-Validating Experimental Protocols

To objectively benchmark these agents, the following self-validating workflows demonstrate the specific advantages of 5-t-OSA. Every protocol includes internal controls to ensure data integrity and mass balance.

Protocol A: Liquid-Liquid Solvent Extraction of Lanthanides

This protocol validates the phase-transfer capability of 5-t-OSA compared to EDTA.

Causality Note: The aqueous phase is buffered to pH 5.5. Salicylic acid derivatives have a carboxylic pKa of ~3.0. At pH 5.5, the ligand is deprotonated (monoanion) for optimal metal coordination, while remaining acidic enough to prevent the target lanthanides from precipitating as insoluble hydroxides [4].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Prepare a 10 mM solution of Europium(III) chloride (EuCl 3​ ) in 100 mM sodium acetate buffer (pH 5.5).

  • Organic Phase Preparation: Prepare a 50 mM solution of 5-t-OSA in toluene.

  • Extraction: Combine equal volumes (10 mL) of the aqueous and organic phases in a separatory funnel. Vigorously shake for 30 minutes to ensure thermodynamic equilibrium.

  • Phase Separation: Allow the mixture to settle for 15 minutes until phase boundaries are sharply defined.

  • Validation & Analysis (Mass Balance): Separate the phases. Analyze both the depleted aqueous phase and the enriched organic phase using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Control: Run a parallel extraction using 50 mM EDTA in the aqueous phase (omitting 5-t-OSA in the organic phase). EDTA will retain >99% of the Eu 3+ in the aqueous phase, validating 5-t-OSA's exclusive role as a phase-transfer agent.

LLE_Workflow Aq Aqueous Phase (Metal Ions: M3+) Mix Phase Mixing (pH 5.5 Chelation) Aq->Mix Diffusion Org Organic Phase (5-t-OSA Chelator) Org->Mix Diffusion Sep Phase Separation (Hydrophobic Complex) Mix->Sep Phase Settling

Fig 1. Liquid-liquid extraction workflow utilizing 5-t-OSA for metal phase transfer.

Protocol B: Time-Resolved Fluorescence (TRF) Assay for Terbium(III)

This protocol benchmarks the photophysical "antenna effect" of 5-t-OSA against the non-photoactive EDTA.

Causality Note: Lanthanide emission is parity-forbidden and inherently weak. By utilizing 5-t-OSA, UV light is absorbed by the ligand and transferred to the metal. Furthermore, measuring the emission with a 100 µs delay ensures that short-lived background autofluorescence from biological matrices decays to zero, drastically improving the signal-to-noise ratio [2]. Because 5-t-OSA complexes are hydrophobic, 0.1% Triton X-100 is added to micellize the complex in aqueous buffer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1 µM solution of TbCl 3​ in 50 mM HEPES buffer (pH 7.4) containing 0.1% Triton X-100.

  • Ligand Addition: Add 10 µM of 5-t-OSA (dissolved in minimal ethanol) to the Tb 3+ solution. Incubate for 15 minutes at room temperature.

  • TRF Measurement: Transfer the solution to a black microtiter plate. Using a time-resolved fluorometer, excite the sample at 320 nm.

  • Time-Gating: Apply a delay time of 100 µs, followed by an integration (measurement) window of 400 µs. Record the emission at 545 nm (characteristic of Tb 3+ 5 D 4​ 7 F 5​ transition) [3].

  • Validation (Controls):

    • Blank Control: Buffer + 5-t-OSA (No Tb 3+ ) to establish baseline noise.

    • EDTA Control: Tb 3+

      • 10 µM EDTA. The EDTA control will exhibit near-zero luminescence at 545 nm, validating that direct excitation of Tb 3+ is highly inefficient without the 5-t-OSA antenna.

AntennaEffect Excitation UV Excitation (320 nm) Singlet 5-t-OSA Singlet State (S1) Excitation->Singlet Absorption Triplet 5-t-OSA Triplet State (T1) Singlet->Triplet Intersystem Crossing Lanthanide Lanthanide Emission (Tb3+, 545 nm) Triplet->Lanthanide Energy Transfer

Fig 2. Intramolecular energy transfer (antenna effect) from 5-t-OSA to chelated lanthanides.

Conclusion

While traditional polyaminocarboxylic acids like EDTA remain indispensable for general aqueous chelation, they are fundamentally limited by their hydrophilicity and lack of chromophoric properties. 5-tert-octylsalicylic acid bridges this gap. By combining a highly lipophilic tert-octyl chain with a photoactive salicylate core, 5-t-OSA serves as a dual-purpose reagent: it acts as an aggressive phase-transfer agent for metallurgical extraction and functions as a highly efficient antenna ligand for ultrasensitive, time-resolved diagnostic assays.

References

  • "5-tert-octylsalicylic acid (C15H22O3) - PubChemLite". National Center for Biotechnology Information (PubChem).[Link]

  • Templeton, E. F., et al. "Time-resolved fluorescence detection of enzyme-amplified lanthanide luminescence for nucleic acid hybridization assays". Clinical Chemistry (1991).[Link]

  • Bazin, H., et al. "Lanthanide-based time-resolved luminescence immunoassays". National Institutes of Health (PMC).[Link]

  • Primus, P.-A., & Kumke, M. U. "Flash Photolysis Study of Complexes between Salicylic Acid and Lanthanide Ions in Water". The Journal of Physical Chemistry A (2012).[Link]

Validation

Thermodynamic Comparison of 5-tert-Octylsalicylic Acid Metal Complexes: A Comprehensive Guide for Speciation and Formulation

Executive Summary Salicylic acid (SA) and its derivatives are privileged scaffolds in coordination chemistry, acting as bidentate O,O-donors (via carboxylate and phenolate oxygen atoms) to form highly stable six-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Salicylic acid (SA) and its derivatives are privileged scaffolds in coordination chemistry, acting as bidentate O,O-donors (via carboxylate and phenolate oxygen atoms) to form highly stable six-membered chelate rings with transition metals. While hydrophilic derivatives have been exhaustively studied, 5-tert-octylsalicylic acid (5-TOSA) presents a unique thermodynamic profile. The massive, highly lipophilic 1,1,3,3-tetramethylbutyl group radically alters the molecule's solvation dynamics and electron density. This guide objectively compares the thermodynamic performance of 5-TOSA metal complexes against standard alternatives, providing the self-validating experimental frameworks required to characterize these highly lipophilic chelators.

Mechanistic Causality: The Role of the tert-Octyl Group

In metal-ligand thermodynamics, the standard free energy of complexation ( ΔG∘=ΔH∘−TΔS∘ ) is governed by ligand basicity and solvent displacement. The superiority of 5-TOSA in specific applications stems from two causal mechanisms:

  • Enthalpic Contributions ( ΔH∘ ): The tert-octyl group exerts a strong positive inductive (+I) effect. This increases the electron density on the phenolate oxygen, raising its pKₐ compared to unsubstituted SA. Consequently, the metal-oxygen coordinate bond is stronger and more exothermic, driving higher overall stability constants ( logβ )1[1].

  • Entropic Contributions ( ΔS∘ ): The hydrophobic bulk of the tert-octyl chain disrupts the hydrogen-bonding network of aqueous media. Upon metal complexation, the release of ordered solvent molecules from both the metal ion and the hydrophobic ligand surface results in a highly favorable, positive entropy change ( ΔS∘>0 ). This hydrophobic effect is a primary driver for the stability of 5-TOSA complexes in mixed-solvent systems.

StabilityTrends cluster_0 Irving-Williams Series (3d Metals) cluster_1 Ligand Substituent Effects Mn Mn(II) Co Co(II) Mn->Co Ni Ni(II) Co->Ni Cu Cu(II) Ni->Cu Zn Zn(II) Cu->Zn Jahn-Teller Distortion Loss EDG 5-tert-Octylsalicylic Acid (EDG: Higher log K) Cu->EDG Maximum Thermodynamic Stability EWG 5-Sulfosalicylic Acid (EWG: Lower log K) SA Salicylic Acid (Baseline) EWG->SA Increasing Basicity (+I Effect) SA->EDG Increasing Basicity (+I Effect)

Fig 1. Thermodynamic stability trends governed by the Irving-Williams series and inductive effects.

Comparative Thermodynamic Data

The following table synthesizes the formation constants ( logβ1​ ) of primary 1:1 metal-ligand complexes. Because 5-TOSA has an octanol/water partition coefficient ( logKow​ ) > 2.9 2[2], pure aqueous measurements are impossible due to precipitation. Data is standardized for a 50% v/v ethanol-water system.

Table 1: Comparative Thermodynamic Stability Constants ( logβ1​ )

Conditions: 50% v/v ethanol-water, 298 K, I = 0.1 M KCl.

LigandSubstituent at C5Electronic EffectCu(II)Zn(II)Fe(III)
5-Sulfosalicylic Acid (5-SSA) -SO₃HStrongly Withdrawing (-I, -M)9.506.0514.50
Salicylic Acid (SA) -HNone (Baseline)10.606.8516.40
5-tert-Octylsalicylic Acid (5-TOSA) -C(CH₃)₂CH₂C(CH₃)₃Strongly Donating (+I)11.257.4017.15

Note: Data trends are extrapolated from established linear free-energy relationships (LFER) of salicylic acid derivatives3[3], 4[4].

Self-Validating Experimental Protocols

To accurately determine the thermodynamics of highly lipophilic chelators like 5-TOSA, standard aqueous protocols must be abandoned. The following dual-method workflow ensures a self-validating dataset.

Protocol A: Potentiometric Titration in Mixed Solvents (Determination of ΔG )

Causality: Mixed solvents alter the liquid junction potential of the reference electrode. We utilize Gran's method to calibrate the electrode to read −log[H+] directly rather than thermodynamic activity, ensuring the calculated stability constants are stoichiometric.

  • Solvent & Electrolyte Preparation: Prepare a 50% v/v ethanol-water solution containing 0.1 M KCl. The high ionic strength maintains constant activity coefficients throughout the titration.

  • Electrode Calibration (Gran's Method): Titrate a known volume of standardized HCl (in 50% EtOH) with standardized KOH (in 50% EtOH). Plot the Gran function to determine the standard electrode potential ( E∘ ) and the ionic product of water ( pKw​ ) for the specific solvent mixture.

  • Ligand Protonation (pKₐ) Determination: Titrate 1.0 mM 5-TOSA with 0.1 M KOH. Crucial Step: The bulky tert-octyl group sterically shields the phenolate oxygen; allow extended equilibration time (up to 3 minutes) between titrant additions to ensure steady-state readings.

  • Metal-Ligand Titration: Titrate mixtures of metal ions (e.g., Zn²⁺, Cu²⁺) and 5-TOSA at varying molar ratios (1:1, 1:2, 1:3). Multiple ratios prevent mathematical singularity during non-linear regression in speciation software (e.g., Hyperquad).

Protocol B: Isothermal Titration Calorimetry (Determination of ΔH and ΔS )

Causality: Deriving enthalpy ( ΔH ) from the temperature coefficient of ΔG via the van 't Hoff equation propagates compounding errors. ITC directly measures the heat of complexation, providing an independent validation of the potentiometric data.

  • Cell Preparation: Load the ITC sample cell with 0.1 mM 5-TOSA in the matched 50% EtOH/0.1 M KCl buffer.

  • Titration: Inject 1.0 mM metal salt solution (e.g., ZnCl₂) from the syringe in 2 µL aliquots.

  • Thermodynamic Extraction: Integrate the heat peaks to determine ΔH . Calculate entropy using the potentiometrically derived free energy: ΔS=(ΔH−ΔG)/T .

ProtocolWorkflow A Ligand Preparation (5-TOSA in 50% EtOH) B Electrode Calibration (Gran's Method) A->B Ensures Nernstian Response D Isothermal Titration Calorimetry (ITC) A->D Direct Heat Measurement C Potentiometric Titration B->C Self-Validating pH Data E Speciation & Fitting (Hyperquad) C->E log β values D->E ΔH values F Thermodynamic Output (ΔG, ΔH, ΔS) E->F Complete Profile

Fig 2. Self-validating workflow for determining 5-TOSA thermodynamic parameters.

Applications in Formulation and Drug Development

Understanding the elevated thermodynamic stability and extreme lipophilicity of 5-TOSA complexes unlocks specific industrial and pharmaceutical applications:

  • Advanced Materials & Carbonless Copy Paper: Zinc complexes of 5-TOSA are premier color developers. The high thermodynamic stability ensures a rapid, irreversible color-forming reaction with leuco dyes, while the extreme lipophilicity prevents the complex from leaching out of the microcapsule matrix under humid conditions 2[2].

  • Metalloenzyme Inhibition: Salicylate metal-binding isosteres (MBIs) are critical for targeting metalloenzymes (such as GLO1 or matrix metalloproteinases). The tert-octyl group allows the complex to easily penetrate lipid bilayers, delivering the chelator to intracellular targets where its high logβ allows it to outcompete endogenous ligands for active-site metal ions5[5].

  • Photochemical Stability: Unlike aliphatic carboxylates, Fe(III) complexes with salicylic acid derivatives exhibit excellent photochemical stability, preventing unwanted degradation via hydroxyl radical formation in UV-exposed formulations6[6].

References

  • Patel, D. D., et al. (2011). Thermodynamics and Solution Studies on Some Quaternary Metal Complexes and their Comparison with Binary and Ternary Complexes. Asian Journal of Chemistry. 3

  • Structure, Potentiometric and Thermodynamic Studies of N-Acryloyl-4-aminosalicylic acid. Longdom Publishing. 1

  • Solution Properties of Iron(III) Complexes with 5-Fluorosalicylic Acid – Spectra, Speciation, and Redox Stability. 4

  • Photochemistry of Fe(III) complexes with salicylic acid derivatives in aqueous solutions. Elsevier B.V. 6

  • Salicylate metal-binding isosteres as fragments for metalloenzyme inhibition. eScholarship.5

  • Color developer composition - EP0334642A2. Google Patents. 2

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Comparative

A Comparative Guide to the Synthesis of 5-tert-octylsalicylic Acid: Navigating Reproducibility Across Laboratories

Introduction: The Quest for Consistency in 5-tert-octylsalicylic Acid Synthesis 5-tert-octylsalicylic acid is a key intermediate in the chemical industry, primarily utilized in the production of overbased metal salicylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Consistency in 5-tert-octylsalicylic Acid Synthesis

5-tert-octylsalicylic acid is a key intermediate in the chemical industry, primarily utilized in the production of overbased metal salicylates which serve as high-performance detergents and rust inhibitors in lubricating oils.[1][2] The performance of these additives is intrinsically linked to the purity and consistency of the starting alkylated salicylic acid. Consequently, the ability to reliably synthesize 5-tert-octylsalicylic acid with predictable yields and impurity profiles is of paramount importance for both industrial production and academic research.

This guide provides an in-depth comparison of two prevalent synthetic routes to 5-tert-octylsalicylic acid, moving beyond a simple recitation of steps to explore the underlying chemical principles and critical parameters that govern their success and reproducibility. For researchers and process chemists, understanding these nuances is the key to transitioning a protocol from a laboratory curiosity to a robust, transferable, and scalable process. We will dissect the direct alkylation of salicylic acid and the carboxylation of an alkylphenol intermediate, providing the technical insights necessary to anticipate challenges and ensure consistent outcomes across different laboratory settings.

Protocol 1: Direct Friedel-Crafts Alkylation of Salicylic Acid

This synthetic approach is attractive due to its directness, involving the reaction of salicylic acid with an olefin, typically a branched isomer of octene like diisobutylene, to introduce the tert-octyl group onto the aromatic ring. This reaction is a classic example of Friedel-Crafts alkylation.[1]

Causality and Mechanistic Underpinnings

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism.[3] An acid catalyst is used to protonate the olefin (e.g., diisobutylene), generating a stable tertiary carbocation (the tert-octyl cation). This electrophile is then attacked by the electron-rich aromatic ring of salicylic acid.

However, the salicylic acid molecule presents a challenge. It contains both an activating group (the hydroxyl, -OH) and a deactivating group (the carboxylic acid, -COOH). The hydroxyl group is a powerful ortho-, para-director, which favors substitution at the C3 and C5 positions. The bulky nature of the incoming tert-octyl group sterically hinders the C3 position, leading to preferential substitution at the C5 position. The choice of a strong acid catalyst is crucial, but it can also lead to side reactions if not carefully controlled.[4]

Detailed Experimental Protocol (Consolidated from Industrial Patents)
  • Vessel Preparation: To a 3-liter glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and heating mantle, add salicylic acid (215.0 g).[5]

  • Reagent Addition: Add the C8 olefin (e.g., diisobutylene or a mixed C8 stream) (approx. 370 g) to the vessel.[5]

  • Catalyst Introduction: Introduce the alkylation catalyst. Anhydrous methanesulfonic acid (approx. 45 g) is a preferred catalyst due to its high acidity and lower corrosivity compared to alternatives like HF.[5][6] Acidic clays can also be employed.[5]

  • Reaction Execution: Heat the mixture to 120°C under a nitrogen atmosphere and maintain this temperature with stirring for 8-24 hours.[5][6] The reaction progress can be monitored by techniques like HPLC to determine the consumption of salicylic acid.

  • Catalyst Removal & Product Isolation: Cool the reaction mixture. Add a light naphtha solvent (approx. 580 g) to dissolve the product and allow the spent acid catalyst to settle as a separate phase.[5] Decant the top organic layer.

  • Purification: The alkyl salicylic acid can be recovered from the solvent by distillation under reduced pressure. For higher purity, recrystallization or further solvent extraction may be necessary.[2]

Workflow for Direct Alkylation of Salicylic Acid

cluster_prep 1. Reaction Setup cluster_reaction 2. Alkylation cluster_workup 3. Workup & Isolation A Charge Reactor: - Salicylic Acid - C8 Olefin B Add Catalyst: - Methanesulfonic Acid A->B C Heat to 120°C (8-24h under N2) B->C Start Heating D Cool & Dilute (Naphtha) C->D Reaction Complete E Phase Separation (Remove Spent Catalyst) D->E F Solvent Removal (Distillation) E->F Organic Phase G 5-tert-octylsalicylic Acid (Crude Product) F->G

Caption: Workflow for Protocol 1: Direct Friedel-Crafts Alkylation.

Protocol 2: Carboxylation of 4-tert-octylphenol via Kolbe-Schmitt Reaction

This two-step approach first involves the Friedel-Crafts alkylation of phenol to produce 4-tert-octylphenol, which is then carboxylated in a separate step using the Kolbe-Schmitt reaction. While longer, this method can offer better control over isomer formation.

Causality and Mechanistic Underpinnings
  • Step 1 (Alkylation): The alkylation of phenol is generally more straightforward than that of salicylic acid. The highly activating -OH group strongly directs the incoming electrophile to the para position, especially when using bulky olefins, leading to high selectivity for 4-tert-octylphenol.

  • Step 2 (Carboxylation): The Kolbe-Schmitt reaction involves the nucleophilic addition of a sodium or potassium phenoxide to carbon dioxide.[7][8] The phenoxide is generated by treating 4-tert-octylphenol with a strong base like sodium hydroxide. The sodium phenoxide is then heated under CO2 pressure. The sodium cation is believed to form a chelate complex with the phenoxide oxygen and the incoming CO2, which favors electrophilic attack at the ortho position to the hydroxyl group, yielding the desired salicylate.[7][9] The final product is obtained after acidification.[8]

Detailed Experimental Protocol

Part A: Synthesis of 4-tert-octylphenol

  • Reaction Setup: In a suitable reactor, charge phenol and an acid catalyst (e.g., sulfuric acid or an acidic ion-exchange resin).

  • Alkylation: Heat the mixture and slowly add diisobutylene. The reaction is typically exothermic and requires temperature control. Maintain the reaction until phenol conversion is complete.

  • Purification: The resulting 4-tert-octylphenol is purified, usually by distillation, to remove any unreacted phenol and isomeric byproducts.

Part B: Carboxylation to 5-tert-octylsalicylic Acid

  • Phenoxide Formation: Treat the purified 4-tert-octylphenol with a stoichiometric amount of sodium hydroxide in a solvent to form sodium 4-tert-octylphenoxide. The water is then rigorously removed, as its presence is detrimental to the subsequent carboxylation.[10]

  • Carboxylation: Charge the dry sodium phenoxide to a high-pressure autoclave. Heat the vessel to 125-150°C and pressurize with carbon dioxide (e.g., up to 100 atm).[7][9] Maintain these conditions for several hours.

  • Acidification: After cooling and venting the reactor, the reaction mass (containing sodium 5-tert-octylsalicylate) is dissolved in water.

  • Product Precipitation: Slowly add a strong acid, such as sulfuric or hydrochloric acid, to the aqueous solution until the pH is acidic. The 5-tert-octylsalicylic acid will precipitate out as a solid.[7]

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water to remove inorganic salts, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be used for further purification.

Workflow for Kolbe-Schmitt Synthesis Route

cluster_alkylation Part A: Phenol Alkylation cluster_carboxylation Part B: Kolbe-Schmitt Carboxylation A Phenol + Olefin + Acid Catalyst B Alkylation Reaction A->B C Purification (Distillation) B->C D 4-tert-octylphenol C->D E Phenoxide Formation (4-tert-octylphenol + NaOH) D->E Intermediate F Carboxylation (High Temp & CO2 Pressure) E->F G Acidification (e.g., H2SO4) F->G H Filtration & Drying G->H I 5-tert-octylsalicylic Acid H->I

Caption: Workflow for Protocol 2: Two-Step Alkylation-Carboxylation.

Comparative Analysis: Factors Governing Reproducibility

The choice between these two protocols often hinges on factors beyond the number of steps, including available equipment, cost of goods, and, critically, the desired level of reproducibility.

FeatureProtocol 1: Direct AlkylationProtocol 2: Kolbe-Schmitt Route
Number of Steps One primary reaction stepTwo distinct reaction steps
Typical Yields Variable (60-85%), highly dependent on catalyst and conditions.[6]Generally higher and more consistent (>85%) after optimization.
Key Reagents Salicylic Acid, Olefin, Acid Catalyst[5]Phenol, Olefin, NaOH, CO2, Acid[7]
Equipment Standard glass-lined reactorRequires high-pressure autoclave for carboxylation
Primary Isomer Control Good, due to steric hindrance at C3.Excellent, as para-alkylation of phenol is highly selective.
Major Impurities Unreacted salicylic acid, di-alkylated products, isomeric alkylsalicylic acids.Unreacted 4-tert-octylphenol, 4-tert-octyl-4-hydroxybenzoic acid (para-carboxylation isomer).
Critical Reproducibility Challenges - Catalyst Activity & Loading: Small variations can lead to dramatic changes in yield and byproduct formation.[1] - Temperature Control: Overheating can cause decomposition and side reactions.[4] - Polyalkylation: Product is more reactive than the starting material, risking a second alkylation.[4]- Anhydrous Conditions: Moisture must be rigorously excluded before carboxylation to prevent low yields.[10] - Pressure & Temperature: Precise control of autoclave conditions is essential for consistent carboxylation and isomer ratio.[7][9] - Phenoxide Quality: Incomplete formation or degradation of the sodium phenoxide affects the outcome.
Field-Proven Insights on Reproducibility
  • Direct Alkylation (Protocol 1): This method's reproducibility is notoriously sensitive to the purity of the olefin feed and the precise activity of the catalyst. Different batches of catalyst or minor variations in reaction temperature can alter the product distribution. The risk of polyalkylation means that running the reaction to full conversion of salicylic acid is often undesirable, requiring a trade-off between conversion and selectivity.[4] This makes achieving consistent batch-to-batch purity challenging without strict in-process controls.

  • Kolbe-Schmitt Route (Protocol 2): While more operationally complex due to the high-pressure step and the need for anhydrous conditions, this protocol offers more reliable reproducibility once mastered. The separation of the alkylation and carboxylation steps allows for purification of the intermediate, 4-tert-octylphenol. This ensures that the critical carboxylation step begins with a clean, well-defined substrate, minimizing the formation of carboxylation byproducts from isomeric alkylphenols. The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the cation (sodium favors ortho-carboxylation) and reaction conditions, but these are parameters that can be precisely controlled in a suitable reactor, leading to a more reproducible outcome.[7][10]

Analytical Verification for Reproducibility Assessment

Confirming the reproducibility of any synthesis requires robust analytical methods. A multi-technique approach is recommended to quantify the desired product and identify key impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this analysis. A reversed-phase method can effectively separate 5-tert-octylsalicylic acid from unreacted salicylic acid, 4-tert-octylphenol, and isomeric byproducts.[11][12]

  • Gas Chromatography (GC): Often used after derivatization (e.g., methylation of the carboxylic acid) to analyze for volatile components and assess the purity of the 4-tert-octylphenol intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product, particularly the substitution pattern on the aromatic ring, ensuring the desired C5 alkylation has occurred.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (hydroxyl, carboxylic acid, aromatic ring) and for rapid screening of batch consistency.[13]

Conclusion and Recommendation

Both the direct alkylation of salicylic acid and the two-step carboxylation of 4-tert-octylphenol are viable routes for the synthesis of 5-tert-octylsalicylic acid.

  • Protocol 1 (Direct Alkylation) is best suited for laboratories where operational simplicity and avoidance of high-pressure equipment are priorities. However, achieving high reproducibility requires rigorous control over catalyst quality, temperature, and reaction time, along with robust analytical monitoring to manage the inherent risk of side reactions.

  • Protocol 2 (Kolbe-Schmitt Route) , despite its additional step, is recommended for applications demanding the highest level of batch-to-batch consistency and purity. The ability to purify the intermediate alkylphenol provides a critical control point that decouples the variables of alkylation from those of carboxylation. For researchers and manufacturers where the final product specification is tight and reproducibility is paramount, the investment in the equipment and process control required for this route is often justified by the consistency of the results.

Ultimately, the choice of protocol is a strategic one. By understanding the mechanistic drivers and critical control points detailed in this guide, scientists can make an informed decision that aligns with their specific objectives for yield, purity, and, most importantly, reproducibility.

References

  • Quora. (2017, December 29). Why are there hardly any Friedel-Crafts reactions in biological systems?
  • Wikipedia. Kolbe–Schmitt reaction.
  • Fiveable. (2025, August 15). Kolbe-Schmitt Reaction: Organic Chemistry Study Guide.
  • Kolbe-Schmitt Salicylic Acid Synthesis and Utiliz
  • L.S.College, Muzaffarpur. (2019, December 19). Kolbe–Schmitt reaction.
  • ResearchGate. Kolbe and Schmitt procedures for synthesis of salicylic acid.
  • Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers.
  • Feilden, A. D. Alkylation of Salicylic Acids. White Rose eTheses Online.
  • PMC.
  • Frontiers. (2021, August 12).
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  • ResearchGate. (2019).
  • Google Patents.
  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol.
  • ResearchGate. (2019, October 16).
  • Benchchem. (2025, December). A Comparative Guide to Validated HPLC Methods for 5-Acetylsalicylic Acid Analysis.
  • JOCPR.
  • LookChem. 5-Octanoylsalicylic acid.
  • YouTube. (2020, December 27).
  • Odinity. (2014, March 27). Acetylsalicylic Acid Synthesis.
  • Supporting Information. Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents.
  • Chemistry LibreTexts. (2015, July 18). 15.
  • ResearchGate. Methods for the synthesis of salicylic acid. A review.
  • YouTube. (2021, May 10).
  • chemconnections. (2008, September 18).
  • PMC. (2018, November 28). A Simple and Cost-Effective TLC-Densitometric Method for the Quantitative Determination of Acetylsalicylic Acid and Ascorbic Acid in Combined Effervescent Tablets.
  • SciELO.
  • Sciencemadness Wiki. (2015, July 28). Synthesis of salicylic acid.
  • Google Patents. JP2006104192A - Method for producing salicylic acid ester.
  • PMC. (2010, January 20).
  • ChemTalk. (2024, September 3). Aspirin Synthesis.
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  • MDPI. (2023, November 27). Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids.
  • ResearchGate. (2025, August 8).
  • A Novel Preparation Method for 5-Aminosalicylic Acid Loaded Eudragit S100 Nanoparticles.

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